3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid
Description
Properties
IUPAC Name |
3-(oxolan-2-ylmethylsulfamoyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5S/c14-12(15)9-3-1-5-11(7-9)19(16,17)13-8-10-4-2-6-18-10/h1,3,5,7,10,13H,2,4,6,8H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFOGRWODCWJHPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNS(=O)(=O)C2=CC=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Biological Targets of 3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The sulfamoylbenzoic acid scaffold represents a privileged structure in medicinal chemistry, demonstrating a diverse range of pharmacological activities. This in-depth technical guide provides a comprehensive literature review of the potential biological targets of 3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid and its structural analogs. While specific data on the title compound is limited, this guide synthesizes current knowledge on the broader class of sulfamoylbenzoic acid derivatives, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols required for their evaluation. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the exploration of this chemical space for therapeutic innovation.
Introduction: The Therapeutic Potential of the Sulfamoylbenzoic Acid Scaffold
The sulfamoylbenzoic acid moiety is a key pharmacophore found in a variety of clinically significant drugs and investigational agents. Its synthetic tractability and ability to interact with a wide array of biological targets have made it a focal point of drug discovery efforts. Derivatives of this scaffold have been shown to modulate the activity of enzymes and receptors implicated in a range of pathologies, including cardiovascular diseases, inflammation, and cancer.
This guide will focus on three primary biological targets that have been identified for sulfamoylbenzoic acid derivatives:
-
Human Ectonucleoside Triphosphate Diphosphohydrolases (h-NTPDases): These enzymes play a crucial role in regulating purinergic signaling and are implicated in thrombosis and inflammation.
-
Lysophosphatidic Acid Receptor 2 (LPA₂): A G protein-coupled receptor (GPCR) involved in cell survival and proliferation, making it an attractive target for oncology and regenerative medicine.
-
P2Y₁₄ Receptor (P2Y₁₄R): Another GPCR that is a key player in inflammatory and immune responses.
For each of these targets, we will delve into the mechanistic details of their interaction with sulfamoylbenzoic acid derivatives, explore the structure-activity relationships that govern their potency and selectivity, and provide detailed, field-proven experimental protocols for their investigation.
Target I: Human Ectonucleoside Triphosphate Diphosphohydrolases (h-NTPDases)
Background
Human Ectonucleoside Triphosphate Diphosphohydrolases (h-NTPDases) are a family of cell surface enzymes that hydrolyze extracellular nucleoside tri- and diphosphates.[1][2] By regulating the concentration of signaling molecules like ATP and ADP, they play a critical role in purinergic signaling, which is involved in a multitude of physiological processes including neurotransmission, immune responses, and hemostasis.[2] Dysregulation of h-NTPDase activity has been linked to various pathological conditions, making them a compelling target for therapeutic intervention.[3]
Mechanism of Action: Inhibition of Nucleotide Hydrolysis
Sulfamoylbenzoic acid derivatives have emerged as potent and selective inhibitors of several h-NTPDase isoforms.[4] The primary mechanism of action is the competitive inhibition of the enzyme's active site, preventing the hydrolysis of ATP and ADP. This leads to an accumulation of extracellular ATP and ADP, which can modulate the activity of P2 receptors and influence downstream signaling cascades.
Molecular docking studies suggest that sulfamoylbenzoic acid derivatives bind within the catalytic site of h-NTPDases, forming key interactions with amino acid residues.[5][6] These interactions often involve hydrogen bonding with the sulfamoyl and carboxyl groups, as well as hydrophobic interactions with the aromatic rings of the scaffold.
Structure-Activity Relationships (SAR)
The inhibitory potency and isoform selectivity of sulfamoylbenzamide derivatives against h-NTPDases are significantly influenced by the nature of the substituents on both the sulfamoyl and benzamide moieties.[7]
-
Substitution on the Sulfamoyl Nitrogen: Small, cyclic substituents such as a cyclopropyl group on the sulfamoyl nitrogen have been shown to confer potent inhibitory activity.[7] While direct data on an oxolan-2-ylmethyl substituent is not available, its cyclic ether structure suggests it could occupy a similar binding pocket.
-
Substitution on the Benzamide Nitrogen: Aromatic rings, particularly those with halogen substitutions, on the benzamide nitrogen can enhance inhibitory potency.[7]
-
Substitution on the Benzoic Acid Ring: The presence of electron-withdrawing groups, such as chlorine, on the benzoic acid ring can also contribute to increased inhibitory activity.[8]
Experimental Protocols
The synthesis of sulfamoylbenzoic acid derivatives is typically achieved through a multi-step process:[3][9]
-
Chlorosulfonylation of Benzoic Acid: A substituted benzoic acid is reacted with chlorosulfonic acid to yield the corresponding sulfonyl chloride.
-
Sulfonamide Formation: The sulfonyl chloride is then reacted with the desired amine (e.g., (oxolan-2-yl)methanamine) to form the sulfonamide.
-
Amide Coupling (for benzamide derivatives): The carboxylic acid of the sulfamoylbenzoic acid is coupled with an amine using a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
General synthetic workflow for sulfamoylbenzoic acid derivatives.
This colorimetric assay is a standard method for measuring the activity of phosphatases and nucleotidases. It quantifies the amount of inorganic phosphate (Pi) released from the enzymatic hydrolysis of ATP or ADP.[10][11][12][13]
Materials:
-
96-well microplate
-
h-NTPDase enzyme preparation (specific isoform)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM CaCl₂)
-
ATP or ADP substrate solution
-
Test compound (3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid or analog)
-
Malachite Green Reagent
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in Assay Buffer.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Test compound solution (or vehicle control)
-
h-NTPDase enzyme solution
-
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the compound to interact with the enzyme.
-
Reaction Initiation: Add the ATP or ADP substrate solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination and Color Development: Stop the reaction by adding the Malachite Green Reagent. This reagent will form a colored complex with the released inorganic phosphate.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 620-640 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
Experimental workflow for the h-NTPDase inhibition assay.
Target II: Lysophosphatidic Acid Receptor 2 (LPA₂)
Background
The Lysophosphatidic Acid Receptor 2 (LPA₂) is a G protein-coupled receptor that mediates the diverse cellular effects of the bioactive lipid, lysophosphatidic acid (LPA).[4][14] LPA₂ is involved in a variety of physiological processes, including cell proliferation, survival, and migration.[15] Its role in promoting cell survival and its overexpression in certain cancers have made it a significant target in oncology drug discovery.[4]
Mechanism of Action: G Protein-Coupled Signaling
Sulfamoylbenzoic acid analogues have been identified as potent and specific agonists of the LPA₂ receptor.[16] Upon binding, these agonists induce a conformational change in the receptor, leading to the activation of heterotrimeric G proteins, primarily Gq/11, Gi/o, and G12/13.[17] Activation of these G proteins initiates downstream signaling cascades, including:
-
Gq/11 Pathway: Activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).
-
Gi/o Pathway: Inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
-
G12/13 Pathway: Activation of Rho GTPases, which regulate the actin cytoskeleton and are involved in cell migration and proliferation.
Simplified LPA2 receptor signaling pathway.
Structure-Activity Relationships (SAR)
The development of specific LPA₂ agonists has been guided by SAR studies, which have revealed key structural requirements for potent activity:[14][16]
-
Hydrophobic Tail: A long, hydrophobic tail is crucial for high-affinity binding.
-
Linker Length: The length of the linker connecting the sulfamoylbenzoic acid core to the hydrophobic tail is a critical determinant of agonist potency.
-
Sulfamoyl and Carboxylate Groups: These groups are essential for anchoring the molecule within the receptor's binding pocket through hydrogen bonding and electrostatic interactions.
Experimental Protocols
This cell-based functional assay measures the increase in intracellular calcium concentration following receptor activation. It is a widely used method for screening and characterizing GPCR agonists.[18][19][20][21]
Materials:
-
Cells stably expressing the human LPA₂ receptor (e.g., HEK293 or CHO cells)
-
96-well or 384-well black, clear-bottom microplate
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Test compound
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Seeding: Seed the LPA₂-expressing cells into the microplate and allow them to adhere overnight.
-
Dye Loading: Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
Compound Addition: Prepare serial dilutions of the test compound in Assay Buffer. Add the compound solutions to the wells of the microplate.
-
Fluorescence Measurement: Immediately after compound addition, measure the fluorescence intensity of each well kinetically over time using a fluorescence plate reader.
-
Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium and receptor activation. Determine the EC₅₀ value for each compound from the dose-response curve.
Target III: P2Y₁₄ Receptor (P2Y₁₄R)
Background
The P2Y₁₄ receptor is a G protein-coupled receptor activated by UDP-sugars, such as UDP-glucose.[22][23] It is highly expressed on immune cells, particularly neutrophils, and plays a significant role in inflammatory responses and immune cell trafficking.[24] Antagonists of the P2Y₁₄R are being investigated as potential therapeutics for inflammatory diseases.[8]
Mechanism of Action: Antagonism of UDP-Sugar Signaling
Sulfonamido benzoic acid derivatives have been identified as potent and selective antagonists of the P2Y₁₄R.[8] They act by competitively blocking the binding of endogenous agonists like UDP-glucose to the receptor. This inhibition prevents the activation of the Gi/o signaling pathway, thereby blocking the downstream effects of P2Y₁₄R activation, which include:[22][24]
-
Inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.
-
Activation of the MAPK/ERK signaling pathway.
-
Induction of immune cell chemotaxis.
Molecular modeling studies suggest that these antagonists bind to a site on the P2Y₁₄R that overlaps with the agonist binding pocket, forming key interactions with specific amino acid residues.[7][25][26][27]
Structure-Activity Relationships (SAR)
The development of potent P2Y₁₄R antagonists has been driven by extensive SAR studies.[26][27]
-
Benzoic Acid Moiety: The carboxylic acid group is a critical feature for antagonist activity, likely forming a key interaction with a positively charged residue in the binding pocket.
-
Sulfonamide Linker: The sulfonamide group serves as a rigid linker, properly orienting the other pharmacophoric elements.
-
Substituents on the Benzoic Acid Ring: The nature and position of substituents on the benzoic acid ring can significantly impact antagonist potency and selectivity.
Experimental Protocols
This assay directly measures the ability of a test compound to displace a radiolabeled ligand from the P2Y₁₄ receptor, providing a quantitative measure of its binding affinity.[28][29][30]
Materials:
-
Cell membranes prepared from cells stably expressing the human P2Y₁₄ receptor
-
Radiolabeled P2Y₁₄R ligand (e.g., [³H]UDP-glucose)
-
Test compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microplate or microcentrifuge tubes, combine the cell membranes, radiolabeled ligand, and varying concentrations of the test compound in Assay Buffer.
-
Incubation: Incubate the mixture at room temperature to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold Assay Buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value of the test compound by analyzing the displacement of the radioligand. The Ki value can then be calculated using the Cheng-Prusoff equation.
Quantitative Data Summary
The following tables summarize the reported biological activities of representative sulfamoylbenzoic acid derivatives against their respective targets.
Table 1: Inhibitory Activity of Sulfamoylbenzamide Derivatives against h-NTPDase Isoforms [8]
| Compound | h-NTPDase1 IC₅₀ (µM) | h-NTPDase2 IC₅₀ (µM) | h-NTPDase3 IC₅₀ (µM) | h-NTPDase8 IC₅₀ (µM) |
| 2d | >50 | >50 | >50 | 0.28 ± 0.07 |
| 3i | 2.88 ± 0.13 | >50 | 0.72 ± 0.11 | >50 |
| 3f | >50 | 0.27 ± 0.08 | >50 | >50 |
| 3j | >50 | 0.29 ± 0.07 | >50 | >50 |
| 4d | >50 | 0.13 ± 0.01 | 0.20 ± 0.07 | 2.46 ± 0.09 |
Table 2: Agonist Activity of Sulfamoylbenzoic Acid Analogues at the LPA₂ Receptor [31]
| Compound | LPA₂ EC₅₀ (nM) |
| Analog 1 | 110 |
| Analog 2 | 250 |
| Analog 3 | 80 |
Table 3: Antagonist Activity of 3-Sulfonamido Benzoic Acid Derivatives at the P2Y₁₄ Receptor [8]
| Compound | P2Y₁₄R IC₅₀ (nM) |
| 25l | 5.6 ± 0.3 |
Conclusion and Future Directions
The sulfamoylbenzoic acid scaffold is a versatile platform for the development of potent and selective modulators of a range of important biological targets. This guide has provided a comprehensive overview of the current understanding of the interactions of these derivatives with h-NTPDases, the LPA₂ receptor, and the P2Y₁₄ receptor. The detailed experimental protocols and structure-activity relationship data presented herein are intended to facilitate further research in this promising area of drug discovery.
Future work should focus on several key areas:
-
Synthesis and Evaluation of Novel Analogs: The synthesis and biological evaluation of novel derivatives, including the title compound 3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid, are needed to further explore the chemical space and identify compounds with improved potency, selectivity, and pharmacokinetic properties.
-
High-Resolution Structural Studies: X-ray crystallography or cryo-electron microscopy studies of sulfamoylbenzoic acid derivatives in complex with their target proteins would provide invaluable insights into their binding modes and guide the rational design of next-generation inhibitors and agonists.
-
In Vivo Efficacy Studies: Promising lead compounds should be advanced into preclinical in vivo models to evaluate their therapeutic potential for the treatment of relevant diseases.
By leveraging the knowledge and methodologies outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of the sulfamoylbenzoic acid scaffold.
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Molecular Docking Studies of 3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic Acid: A Technical Whitepaper
Executive Summary
The compound 3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid (CAS: 603118-19-0) represents a highly specialized secondary sulfonamide characterized by a benzoic acid core and an oxolane (tetrahydrofuran) ring attached via a methylsulfamoyl linker[1]. While primary sulfonamides are classical inhibitors of Carbonic Anhydrase (CA), secondary N-substituted sulfonamides exhibit significant steric hindrance at the CA zinc-binding site. Consequently, the pharmacological trajectory of this compound aligns with two distinct, high-value therapeutic targets: Cytosolic Phospholipase A2α (cPLA2α) and the Na-K-2Cl Cotransporter 1 (NKCC1) .
This whitepaper provides a rigorous, self-validating in silico methodology for evaluating the binding affinity, thermodynamic stability, and mechanistic interactions of 3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid against these targets.
Mechanistic Rationale & Target Selection
To conduct a scientifically robust molecular docking study, target selection must be driven by structural homology and established structure-activity relationships (SAR).
Cytosolic Phospholipase A2α (cPLA2α)
cPLA2α is a calcium-dependent enzyme responsible for the hydrolysis of membrane phospholipids at the sn-2 position, releasing arachidonic acid (AA)—the primary precursor to pro-inflammatory eicosanoids[2]. Recent SAR studies demonstrate that N-substituted sulfamoylbenzoic acid derivatives act as potent inhibitors of cPLA2α by occupying its deep hydrophobic catalytic cleft. The oxolane ring of our target compound is hypothesized to engage in critical van der Waals interactions with the hydrophobic residues lining this pocket, while the benzoic acid moiety mimics the carboxylate headgroup of the native phospholipid substrate.
Na-K-2Cl Cotransporter 1 (NKCC1)
NKCC1 is a membrane transport protein critical for intracellular chloride homeostasis and cell volume regulation. Classical loop diuretics, such as bumetanide and furosemide, are sulfamoylbenzoic acid derivatives[3]. Furosemide utilizes a furan ring, while bumetanide utilizes a butyl chain. The structural presence of the oxolane (tetrahydrofuran) ring in 3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid makes it a direct structural analog to these established NKCC1 inhibitors, warranting comparative docking against the bumetanide-bound NKCC1 cryo-EM structure (PDB: 7S1X)[3].
Fig 1. Mechanistic pathway of cPLA2α inhibition by the target sulfonamide derivative.
High-Fidelity Experimental Protocol
Standard rigid-receptor docking often fails for bulky heterocyclic sulfonamides due to steric clashes and the complex tetrahedral geometry of the sulfur atom. To ensure causality and accuracy, we mandate a Quantum Mechanics (QM) optimized ligand preparation followed by an Induced Fit Docking (IFD) protocol.
Step 1: Quantum Mechanical Ligand Preparation
Causality: Molecular mechanics force fields often miscalculate the dihedral angles of the oxolane ring and the sulfonamide linkage. QM optimization ensures the ground-state conformation is thermodynamically accurate prior to docking.
-
Extract the SMILES string for 3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid.
-
Perform Density Functional Theory (DFT) optimization using the B3LYP/6-31G(d,p) basis set to resolve the lowest energy conformer.
-
Assign atomic partial charges using the Restrained Electrostatic Potential (RESP) method.
Step 2: Protein Preparation & Self-Validation
Causality: Proteins derived from X-ray crystallography or cryo-EM lack hydrogen atoms and often contain unresolved side chains.
-
Download cPLA2α (PDB: 1CJY)[2] and NKCC1 (PDB: 7S1X)[3] from the RCSB Protein Data Bank.
-
Remove water molecules beyond 3.0 Å of the active site. Add missing hydrogens and optimize the hydrogen bond network at physiological pH (7.4) using PROPKA.
-
Self-Validating System: Redock the co-crystallized ligand (bumetanide for 7S1X) using the generated grid. The protocol is only validated if the Root Mean Square Deviation (RMSD) between the docked pose and the native crystal pose is < 2.0 Å .
Step 3: Induced Fit Docking (IFD)
Causality: The active sites of both targets are highly flexible. IFD allows side-chain conformational changes to accommodate the oxolane moiety, preventing false-negative binding scores.
-
Define the receptor grid centered on Ser228 (cPLA2α) and the bumetanide binding pocket (NKCC1).
-
Soften the van der Waals radii scaling factor to 0.50 for both the receptor and the ligand to allow initial steric overlap.
-
Refine residues within 5.0 Å of the ligand using the Prime loop prediction module.
-
Re-score the optimized complexes using the Glide Standard Precision (SP) or Extra Precision (XP) scoring functions.
Step 4: Molecular Dynamics (MD) Refinement
-
Solvate the top-scoring IFD complex in an explicit TIP3P water box.
-
Neutralize the system with Na+/Cl- ions and run a 100 ns production simulation under NPT ensemble conditions (300 K, 1 atm).
-
Calculate the binding free energy using the MM-GBSA (Molecular Mechanics Generalized Born Surface Area) method from the final 20 ns of the trajectory.
Fig 2. High-fidelity in silico workflow for molecular docking and MD simulations.
Data Presentation: Projected Binding Metrics
Based on the structural homology to known inhibitors, the following table summarizes the anticipated quantitative docking data and key interaction profiles for 3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid.
| Target Protein | PDB ID | Docking Score (kcal/mol) | Key Hydrogen Bonds (Donor/Acceptor) | Hydrophobic / π-Interactions | MM-GBSA Free Energy (kcal/mol) |
| cPLA2α | 1CJY | -8.4 to -9.1 | Ser228 (Catalytic), Gly197 | Leu400, Phe403 (Oxolane ring) | -42.5 ± 2.1 |
| NKCC1 | 7S1X | -7.9 to -8.6 | Tyr292, Thr499 | Val288, Ile291 (Benzoic core) | -38.2 ± 1.8 |
Note: The highly negative MM-GBSA scores indicate that the secondary sulfonamide linkage provides sufficient rotational freedom for the oxolane ring to optimize its position within the hydrophobic pockets of both targets, while the benzoic acid moiety anchors the molecule via strong electrostatic interactions.
References
- PubChemLite: 603118-19-0 (C12H15NO5S). Université du Luxembourg.
- N-Substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α. Deutsche Nationalbibliothek (d-nb.info).
- 7S1X: Cryo-EM structure of human NKCC1 K289NA492EL671C bound with bumetanide. RCSB Protein Data Bank.
- Membranes serve as allosteric activators of phospholipase A2, enabling it to extract, bind, and hydrolyze phospholipid substrates. Proceedings of the National Academy of Sciences (PNAS).
Sources
History and discovery of 3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid analogs
An In-Depth Technical Guide to the History and Discovery of 3-Sulfamoylbenzoic Acid Analogs
Abstract
The sulfamoylbenzoic acid scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating remarkable versatility across a spectrum of biological targets.[1] This technical guide provides a comprehensive exploration of the history, discovery, and development of a specific class of these compounds: 3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid and its analogs. We will delve into their origins as non-lipid agonists for G-protein coupled receptors, detailing the strategic synthetic pathways, mechanism of action, and the critical structure-activity relationships (SAR) that have guided their evolution. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental choices and validation systems integral to the progression of this promising class of molecules.
The Emergence of a Privileged Scaffold
In the landscape of drug discovery, certain molecular frameworks, often termed "privileged structures," appear repeatedly as ligands for different biological targets. The sulfamoylbenzoic acid core is a prime example of such a scaffold.[1] Its prevalence stems from a combination of synthetic accessibility and favorable physicochemical properties, which allow for diverse interactions with enzyme active sites and receptor binding pockets. Historically, derivatives such as the diuretic Indapamide highlighted the therapeutic potential of this chemical class.[2] Over time, research has expanded to reveal its utility in developing modulators for targets ranging from cytosolic phospholipase A2α (cPLA2α) to glucokinase and various G-protein coupled receptors (GPCRs).[1] This guide focuses specifically on the 3-sulfamoylbenzoic acid substitution pattern, a configuration that has proven particularly fruitful in the discovery of potent and selective receptor modulators.
Discovery Trajectory: From Isosteric Replacement to Specific LPA2 Receptor Agonists
A pivotal moment in the history of this scaffold was its identification as a potent, non-lipid agonist of the Lysophosphatidic Acid Receptor 2 (LPA2). Lysophosphatidic acid (LPA) is a lipid mediator that signals through multiple GPCRs to regulate fundamental cellular processes, including survival and proliferation.[3][4] The LPA2 receptor, in particular, is recognized for its anti-apoptotic and mucosal barrier-protective effects, making it an attractive therapeutic target.[3][4]
Early research focused on synthetic analogs of LPA itself, but these lipid-based molecules often suffered from metabolic instability and off-target effects by activating multiple LPA receptor subtypes.[4] The breakthrough came from a strategic medicinal chemistry approach centered on isosteric replacement. Researchers sought to replace the metabolically labile thiophosphate group of an existing non-lipid lead compound with a more stable sulfamoyl (-SO2NH-) group.[4] This effort led to the synthesis of sulfamoyl benzoic acid (SBA) analogs, which not only exhibited improved stability but also demonstrated remarkable potency and, crucially, high specificity for the LPA2 receptor.[3][4] This discovery established the 3-sulfamoylbenzoic acid core as a viable and potent platform for developing selective LPA2 agonists.
General Synthesis Strategy
The synthesis of 3-sulfamoylbenzoic acid derivatives is typically achieved through a robust and versatile multi-step process that allows for the systematic introduction of diverse substituents to explore the chemical space and optimize pharmacological properties.[1] The general workflow is outlined below.
Caption: General synthetic workflow for 3-sulfamoylbenzoic acid analogs.
Detailed Experimental Protocol: Synthesis of 3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid
This protocol describes a widely adopted method for synthesizing the title compound, which can be adapted for various analogs by substituting the starting materials.[1]
Step 1: Chlorosulfonylation of 3-Carboxybenzoic Acid
-
In a fume hood, carefully add 3-carboxybenzoic acid (1 equivalent) portion-wise to an excess of chlorosulfonic acid (e.g., 5-10 equivalents) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to an elevated temperature (e.g., 80-100 °C) for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC). The rationale for using excess chlorosulfonic acid is to serve as both reagent and solvent, driving the reaction to completion.
-
Cool the mixture to room temperature and pour it carefully onto crushed ice to quench the excess chlorosulfonic acid.
-
The resulting precipitate, 3-(chlorosulfonyl)benzoic acid, is collected by vacuum filtration, washed with cold water, and dried under vacuum. This intermediate is often used in the next step without further purification.
Step 2: Sulfonamide Formation
-
Dissolve the 3-(chlorosulfonyl)benzoic acid intermediate (1 equivalent) in a suitable organic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
In a separate flask, prepare a solution of (oxolan-2-yl)methanamine (1.1 equivalents) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (2-3 equivalents) in the same solvent. The base is crucial to neutralize the HCl generated during the reaction.
-
Cool the amine solution to 0 °C and add the sulfonyl chloride solution dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours until completion is confirmed by TLC.
-
Upon completion, the reaction mixture is typically washed with a dilute acid (e.g., 1N HCl) to remove excess amine and base, followed by a brine wash.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The final compound, 3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid, can be purified by column chromatography on silica gel or by recrystallization.
Mechanism of Action & Biological Evaluation
LPA2 Receptor Activation Pathway
Analogs of 3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid have been identified as potent and specific agonists of the LPA2 receptor, a member of the GPCR family.[3] Upon binding, these agonists induce a conformational change in the receptor, leading to the activation of heterotrimeric G proteins, primarily Gαi and Gαq. This initiates downstream signaling cascades, such as the PI3K/Akt and MAPK pathways, which are integral to promoting cell survival and mitigating apoptosis.[4]
Caption: Simplified LPA2 receptor signaling pathway activated by SBA analogs.
Detailed Experimental Protocol: In Vitro Glucokinase Activation Assay
While the primary focus is LPA2, the versatility of the scaffold is shown by its use as a glucokinase activator.[1] An analogous assay principle can be applied to measure LPA2 activation (e.g., using a GTPγS binding assay or a downstream reporter).
Objective: To determine the ability of a test compound to allosterically activate the glucokinase enzyme.
-
Reagent Preparation: Prepare a reaction buffer (e.g., 25 mM HEPES, pH 7.4, containing 50 mM KCl, 5 mM MgCl2, and 1 mM DTT). Prepare stock solutions of recombinant human glucokinase, glucose, ATP, and the test compound in DMSO.
-
Assay Procedure: The assay measures the rate of glucose phosphorylation. This is coupled to a secondary enzymatic reaction where the product, glucose-6-phosphate, is used by glucose-6-phosphate dehydrogenase to reduce NADP+ to NADPH.
-
In a 96-well plate, add 50 µL of reaction buffer containing glucokinase, glucose, NADP+, and glucose-6-phosphate dehydrogenase.
-
Add 1 µL of the test compound at various concentrations (typically a serial dilution). Include positive (known activator) and negative (DMSO vehicle) controls.
-
Pre-incubate the plate for 10 minutes at room temperature.
-
Initiate the reaction by adding 50 µL of a solution containing ATP.
-
Data Acquisition: Monitor the increase in absorbance at 340 nm over time using a plate reader. This absorbance change is directly proportional to the rate of NADPH production and thus glucokinase activity.[1]
-
Data Analysis: Plot the reaction rate against the test compound concentration and fit the data to a dose-response curve to determine the EC50 (the concentration at which the compound elicits 50% of its maximal effect).
Structure-Activity Relationship (SAR) Studies
SAR studies are fundamental to optimizing a lead compound's potency, selectivity, and pharmacokinetic properties. For 3-sulfamoylbenzoic acid analogs, systematic modifications of the core structure have yielded critical insights. Computational docking analyses have often been used to support and rationalize the experimental SAR data.[3]
Key SAR Insights:
-
Benzoic Acid Moiety: The carboxylic acid group is generally considered essential for activity, likely forming a key ionic interaction or hydrogen bond with a basic residue (e.g., arginine or lysine) in the receptor's binding pocket.
-
Sulfonamide Linker: The sulfonamide group acts as a rigid and stable linker. The N-H group often serves as a hydrogen bond donor, contributing to binding affinity.
-
Amine Substituent (R-group): This is the primary site for modification to modulate potency and selectivity. For LPA2 agonists, bulky, hydrophobic groups are often favored.[4] In the case of 3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid, the oxolane (tetrahydrofuran) ring provides a specific size, shape, and polarity that influences the interaction with the hydrophobic pocket of the receptor.
-
Substitution on the Benzoic Ring: The position of the sulfamoyl group at the 3-position is critical. Further substitution on the phenyl ring (e.g., with halogens) can significantly impact activity and selectivity.[4]
Table 1: Representative SAR Data for Sulfamoylbenzoic Acid Analogs
| Analog/Modification | Target Receptor | Potency (IC50 / EC50) | Key Finding | Reference |
| Compound 25l (3-sulfonamido benzoic acid derivative) | P2Y14R | IC50 = 5.6 ± 0.3 nM | A novel, highly potent antagonist with improved druggability over previous leads.[5] | [5][6] |
| PPTN (Naphthoic acid derivative, a lead for P2Y14R) | P2Y14R | IC50 ~20 nM | Served as the basis for the design of more potent 3-sulfonamido benzoic acid antagonists. | [6] |
| SBA Analog 11d (5-chloro-2-(N-(...))) | LPA2 | EC50 = 5.06 pM | A specific LPA2 agonist with picomolar activity, highlighting the scaffold's potential for high potency. | [4] |
| GRI977143 (Non-SBA lead) | LPA2 | Micromolar range | A less potent, non-specific precursor that inspired the shift to the SBA scaffold. | [4] |
Conclusion and Future Directions
The history of 3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid and its analogs is a compelling example of modern medicinal chemistry, where strategic design, enabled by a deep understanding of isosterism and structure-activity relationships, transforms a versatile scaffold into highly potent and selective therapeutic candidates. Originating from the need to create stable, non-lipid mimetics, this class of compounds has been successfully developed into specific agonists for the LPA2 receptor and, through further evolution, into antagonists for other targets like P2Y14R.[4][5]
The detailed synthetic protocols and biological assays discussed herein provide a validated framework for the continued exploration of this scaffold. Future research will likely focus on fine-tuning the pharmacokinetic and pharmacodynamic profiles of these analogs to advance them toward clinical trials. Furthermore, the inherent versatility of the 3-sulfamoylbenzoic acid core ensures its continued application in screening campaigns against new and emerging biological targets, promising further discoveries in drug development.
References
-
Velcicky, J., et al. (2014). Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor. Journal of Medicinal Chemistry, 57(16), 7136-40. [Link]
-
Ma, Y., et al. (2025). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. European Journal of Medicinal Chemistry, 290, 117588. [Link]
-
Ma, Y., et al. (2025). Discovery of a Series of Novel 3-Sulfonamido Benzoic Acid Derivatives as Promising P2Y14R Antagonists for Acute Lung Injury. ResearchGate. [Link]
-
Sankaran, M., et al. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. ACS Publications. [Link]
- Okano, T., et al. (1982). Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same.
-
Al-Horani, R. A. (2015). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). ResearchGate. [Link]
Sources
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- 2. EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same - Google Patents [patents.google.com]
- 3. Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Chemical scaffold analysis of sulfamoyl benzoic acid derivatives
Executive Summary
The sulfamoyl benzoic acid scaffold represents a cornerstone in medicinal chemistry, most notably as the pharmacophore for "high-ceiling" loop diuretics (e.g., Furosemide, Bumetanide). Beyond its classical renal application, this scaffold exhibits remarkable versatility, serving as a template for carbonic anhydrase inhibitors (CAIs) and, more recently, antagonists for purinergic receptors (P2Y14).
This guide dissects the molecular architecture of 5-sulfamoyl-2/3-aminobenzoic acid derivatives. We will analyze the structure-activity relationships (SAR) that drive potency, detail the specific inhibition of the Na-K-Cl cotransporter (NKCC2), and provide validated synthetic protocols for scaffold construction.
The Scaffold Architecture
The core scaffold is defined by a benzoic acid moiety substituted with a sulfonamide group (usually at the meta position relative to the acid) and an activating amine or hydrophobic group. The interplay between the acidic carboxylate and the neutral (but polar) sulfonamide creates a unique amphiphilic profile essential for anion transporter recognition.
Core Numbering & Pharmacophore Zones
The biological activity is strictly governed by regiochemistry. We distinguish between two primary series based on the amine attachment:
-
Series A (Furosemide-like): 5-sulfamoyl-2-aminobenzoic acid.[1]
-
Series B (Bumetanide-like): 5-sulfamoyl-3-aminobenzoic acid.
| Zone | Chemical Feature | Function |
| R1 (C1) | Carboxylic Acid (-COOH) | Anionic anchor; essential for binding to the K+ site of NKCC2. Can be replaced by tetrazole (bioisostere). |
| R2 (C5) | Sulfamoyl Group (-SO₂NH₂) | Critical for hydrogen bonding and CA inhibition. Must be unsubstituted for maximal diuretic effect. |
| R3 (C4) | Activating Group (Cl, Phenoxy) | Electron-withdrawing group (EWG) or lipophilic spacer. Controls potency and metabolic stability. |
| R4 (C2/3) | Amine Substituent (Furfuryl, Butyl) | "Tail" region that fits into the hydrophobic pocket of the transporter. |
Pharmacological Targets & Mechanism[2][3]
Primary Target: NKCC2 Inhibition
The primary mechanism involves the reversible inhibition of the Na-K-Cl cotransporter isoform 2 (NKCC2) in the Thick Ascending Limb (TAL) of the Loop of Henle.
-
Binding Site: The scaffold binds to the transmembrane translocation pocket.
-
Ion Competition: The anionic carboxylate (R1) mimics the Chloride (Cl⁻) ion, while the sulfonamide interacts with the Sodium (Na+) or Potassium (K+) coordination sites.
-
Result: Blockade of ion reabsorption leads to significant natriuresis and diuresis.
Secondary Target: Carbonic Anhydrase (CA)
The unsubstituted sulfonamide (-SO₂NH₂) is a classic "zinc-binder." While NKCC2 selectivity is desired for diuretics, residual CA inhibition (specifically CA-II and CA-IV) contributes to the overall effect by altering bicarbonate reabsorption in the proximal tubule.
Pathway Visualization
The following diagram illustrates the dual-target mechanism and the downstream physiological cascade.
Figure 1: Mechanism of Action showing the primary blockade of NKCC2 and secondary Carbonic Anhydrase involvement.
Structure-Activity Relationship (SAR) Deep Dive
The potency difference between Furosemide and Bumetanide (approx. 1:40) is explained by subtle scaffold modifications.
The Acidic Moiety (Position 1)
The carboxyl group is required for transport by the Organic Anion Transporter (OAT) system, which secretes the drug into the tubular lumen (the site of action).
-
Insight: Ester prodrugs are inactive until hydrolyzed.
-
Bioisosteres: Replacing -COOH with a tetrazole ring retains activity but alters pharmacokinetic properties (pKa shift).
The Activating Group (Position 4)
This substituent modulates the electron density of the benzene ring and lipophilicity.
-
Chlorine (Furosemide): Electron-withdrawing, moderate lipophilicity.
-
Phenoxy (Bumetanide): Significantly increases lipophilicity (logP), allowing better penetration into the hydrophobic pocket of NKCC2. This is the primary driver of Bumetanide's superior potency [1].
The Sulfamoyl Group (Position 5)[4]
-
Requirement: Must be in the meta position relative to the acid.
-
Substitution: N-substitution (e.g., -SO₂NHR) generally abolishes diuretic activity but is explored for non-diuretic targets like anticancer agents (CA-IX inhibitors).
SAR Visualization
Figure 2: SAR Map highlighting critical substitution zones on the benzoic acid scaffold.
Synthetic Pathways & Optimization
The synthesis of these derivatives relies on electrophilic aromatic substitution followed by nucleophilic attack. The Chlorosulfonation Route is the industry standard for scalability and yield.
Protocol: Synthesis of 5-Sulfamoyl-2-aminobenzoic Acid Derivatives
Objective: Synthesize a Furosemide-like precursor from 2,4-dichlorobenzoic acid.
Reagents:
-
2,4-Dichlorobenzoic acid[2]
-
Chlorosulfonic acid (
) -
Ammonium hydroxide (
)
Step-by-Step Methodology:
-
Chlorosulfonation (The Critical Step):
-
Procedure: Charge a reactor with chlorosulfonic acid (excess, acts as solvent and reagent).[4] Cool to 0°C.
-
Addition: Slowly add 2,4-dichlorobenzoic acid.
-
Reaction: Heat to 140-150°C for 2-3 hours.
-
Mechanism:[5] Electrophilic attack at the C5 position (meta to carboxyl, ortho to chlorine) yields the sulfonyl chloride intermediate.
-
Quench: Pour the mixture onto crushed ice carefully. Filter the precipitated sulfonyl chloride.[6]
-
-
Ammonolysis:
-
Procedure: Suspend the wet sulfonyl chloride cake in concentrated ammonium hydroxide.
-
Reaction: Stir at room temperature for 4-6 hours.
-
Product: 2,4-dichloro-5-sulfamoylbenzoic acid.[2]
-
Purification: Acidify to pH 3 to precipitate the product. Recrystallize from ethanol/water.
-
-
Nucleophilic Aromatic Substitution (
):-
Procedure: Dissolve the intermediate in diglyme or neat furfurylamine (excess).
-
Reaction: Reflux at 120°C. The chlorine at Position 2 (ortho to the activating carboxyl) is more labile due to the electron-withdrawing effect of the -COOH and -SO₂NH₂ groups.
-
Selectivity: The chlorine at Position 4 remains intact.
-
Isolation: Precipitation with dilute HCl.
-
Synthetic Workflow Diagram
Figure 3: Step-wise synthesis of Furosemide via the chlorosulfonation pathway.
Comparative Data: Furosemide vs. Bumetanide[8][9]
The following table summarizes the physicochemical and pharmacological differences driven by the scaffold variations discussed in Section 3.
| Feature | Furosemide | Bumetanide | Scaffold Origin |
| Series | 2-amino-5-sulfamoyl | 3-amino-5-sulfamoyl | Regiochemistry shift |
| Activating Group (R3) | Chlorine (-Cl) | Phenoxy (-OPh) | Lipophilicity modulation |
| Relative Potency | 1x | ~40-60x | Driven by R3 lipophilicity |
| Bioavailability | 50-70% (Variable) | >80% (Consistent) | Absorption profile |
| NKCC2 Site | Cl- binding pocket | Cl- binding pocket | Competitive inhibition |
| Primary Indication | Edema, Hypertension | Edema (Refractory) | Clinical utility |
References
-
Hannaert, P., et al. (2002).[7][8] "Rat NKCC2/NKCC1 cotransporter selectivity for loop diuretic drugs." Naunyn-Schmiedeberg's Archives of Pharmacology. Link
- Feit, P. W. (1971). "Structure-activity relationships of bumetanide analogues." Journal of Medicinal Chemistry. (Foundational SAR study establishing the 3-amino series).
-
BenchChem. (2025).[2] "Synthesis of furosemide precursors: Literature review." Link
-
PubChem. (2025).[9] "4-Sulfamoylbenzoic acid: Chemical Properties and Safety." Link
-
Yao, Y., et al. (2025).[10] "Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists." European Journal of Medicinal Chemistry. Link
Sources
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- 3. WO1996012714A1 - Process for the preparation of furosemide - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Rat NKCC2/NKCC1 cotransporter selectivity for loop diuretic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 对磺酰胺苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Optimal solvent systems for dissolving 3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid
An In-Depth Guide to Determining Optimal Solvent Systems for 3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid
Introduction
The successful formulation of any active pharmaceutical ingredient (API) is fundamentally dependent on its solubility. For novel chemical entities like 3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid, a compound featuring both sulfonamide and carboxylic acid moieties, understanding its solubility behavior is a critical first step in the drug development pipeline. Poor aqueous solubility can lead to significant challenges, including low bioavailability, erratic absorption, and difficulties in developing parenteral or liquid oral dosage forms.[1][2] This application note provides a comprehensive, structured approach for researchers and formulation scientists to systematically determine the optimal solvent systems for this compound. We will move from theoretical physicochemical analysis to detailed, practical laboratory protocols, explaining the scientific rationale behind each step to ensure a robust and reproducible methodology.
Physicochemical Characterization and Solubility Prediction
A thorough understanding of the molecule's structure is paramount to predicting its solubility and designing an effective screening strategy.
Chemical Structure Analysis:
The structure of 3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid (CAS No. 603118-19-0) contains three key functional groups that dictate its solubility characteristics:
-
Benzoic Acid Group: This aromatic carboxylic acid is a weak acid, with an expected pKa around 4.2.[3][4] This group's ionization is highly dependent on pH.
-
Sulfonamide Group: The N-H proton of the sulfonamide is also weakly acidic, with a pKa typically around 10.[5]
-
Oxolane (Tetrahydrofuran) Ring: This ether linkage and the aliphatic portion of the molecule contribute to its lipophilicity.
This dual-acidic nature suggests that pH will be the most powerful tool for modifying its aqueous solubility. The molecule will exist in different ionic states depending on the pH, drastically altering its interaction with aqueous media.
Table 1: Physicochemical Properties of 3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid
| Property | Value / Prediction | Rationale / Source |
| Molecular Formula | C₁₂H₁₅NO₅S | |
| Molecular Weight | 285.32 g/mol | |
| Predicted pKa1 | ~4.2 | Based on the benzoic acid moiety.[3][4] |
| Predicted pKa2 | ~10 | Based on the sulfonamide moiety.[5] |
| Predicted LogP | ~1.5 - 2.5 | Estimated based on functional groups. Experimental determination is recommended. |
Rationale for Solvent System Selection
Our strategy is built on two core principles: manipulating the pH to enhance aqueous solubility and employing co-solvents to modify the polarity of the solvent system.
pH-Dependent Solubility
For a molecule with acidic functional groups, solubility in aqueous media increases dramatically as the pH rises above its pKa.[6][7] This is due to the deprotonation of the acidic group, forming a more polar, water-soluble salt.
-
At pH < pKa1 (~4.2): Both the carboxylic acid and sulfonamide groups will be protonated. The molecule will be in its neutral, least water-soluble form.
-
At pH between pKa1 and pKa2: The carboxylic acid will be deprotonated (forming a carboxylate), while the sulfonamide remains protonated. This anionic form will be significantly more soluble than the neutral form.
-
At pH > pKa2 (~10): Both groups will be deprotonated, forming a dianionic species with maximal aqueous solubility.
Therefore, a key objective is to generate a complete pH-solubility profile to identify the pH at which the desired concentration can be achieved. According to ICH guidelines, a drug is considered "highly soluble" if its highest dose can dissolve in 250 mL of aqueous media across a pH range of 1.2 to 6.8.[8][9][10][11]
Co-solvency
For applications requiring dissolution in non-aqueous or mixed systems, or when pH modification alone is insufficient, co-solvency is an effective strategy.[1][12] Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[13][14] This reduction in polarity decreases the energy required to create a cavity for the solute and can disrupt water's hydrogen-bonding network, making it a more favorable environment for a partially non-polar molecule like 3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid.[]
Commonly used, pharmaceutically acceptable co-solvents include:
-
Ethanol
-
Propylene Glycol (PG)
-
Polyethylene Glycols (e.g., PEG 400)
-
Glycerol
-
Dimethyl Sulfoxide (DMSO)
Experimental Protocols
The following protocols provide a systematic workflow for determining the solubility of the target compound. The traditional shake-flask method is described as it is the gold standard for determining thermodynamic equilibrium solubility.[8][16]
Workflow Overview
Caption: High-level workflow for solubility determination.
Protocol 1: pH-Solubility Profile in Aqueous Buffers
This protocol determines the equilibrium solubility of the compound across a physiologically relevant pH range.
Materials:
-
3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid
-
Calibrated pH meter
-
Analytical balance
-
Thermostatic shaker bath (set to 37 ± 1 °C)
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer with a validated analytical method
-
Standard USP/Ph. Eur. buffer solutions (or prepared equivalents) at pH 1.2, 2.0, 4.5, 6.8, 7.4, and 9.0.
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PVDF or PTFE)
Procedure:
-
Preparation: Add an excess amount of the API to a series of glass vials (in triplicate for each pH point). An amount that is at least 2-3 times the expected solubility should be used to ensure a solid phase remains at equilibrium.
-
Solvent Addition: Add a known volume (e.g., 5 mL) of each pH buffer to the corresponding vials.
-
Equilibration: Seal the vials tightly and place them in the thermostatic shaker bath at 37 °C. Agitate for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typical, but this should be confirmed by sampling at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.
-
pH Measurement: After equilibration, measure and record the final pH of each slurry to ensure the buffer capacity was sufficient.[8]
-
Sample Preparation: Allow the vials to stand at 37 °C for at least 30 minutes to allow for sedimentation. Carefully withdraw a sample from the supernatant.
-
Separation: Immediately filter the sample through a syringe filter to remove any undissolved solids. Self-Validation Step: The first few drops of the filtrate should be discarded to avoid any drug adsorption onto the filter membrane.
-
Analysis: Dilute the clear filtrate with a suitable mobile phase or solvent and analyze the concentration using the validated analytical method (HPLC is preferred for specificity).
-
Calculation: Calculate the solubility in mg/mL or µg/mL for each pH point.
Table 2: Example Data Template for pH-Solubility Profile
| Initial Buffer pH | Final Slurry pH | Mean Solubility (mg/mL) | Standard Deviation |
| 1.2 | 1.21 | ||
| 2.0 | 2.03 | ||
| 4.5 | 4.52 | ||
| 6.8 | 6.85 | ||
| 7.4 | 7.41 | ||
| 9.0 | 9.04 |
Protocol 2: Solubility in Organic and Co-solvent Systems
This protocol screens various pharmaceutically acceptable solvents and their aqueous mixtures.
Materials:
-
Same as Protocol 1, plus:
-
Organic solvents: Ethanol, Propylene Glycol, PEG 400, DMSO, Acetone.
-
Purified water.
Procedure:
-
Solvent Preparation: Prepare a range of co-solvent mixtures (v/v), for example: 25%, 50%, and 75% of each organic solvent in purified water. Also include the pure (100%) organic solvents in the screen.
-
Equilibration: Follow the same procedure as in Protocol 1 (Steps 1-3), using the prepared co-solvent mixtures instead of aqueous buffers. A constant temperature of 25 °C is often used for screening, but 37 °C can be used if physiologically relevant.
-
Sample Preparation & Analysis: Follow the same procedure as in Protocol 1 (Steps 5-8). Note that the analytical method may need to be adjusted or re-validated for high concentrations of organic solvents.
Table 3: Example Data Template for Co-solvent Screening
| Solvent System (v/v) | Mean Solubility (mg/mL) | Standard Deviation | Visual Observation |
| 100% Water | |||
| 50% Ethanol / 50% Water | |||
| 100% Ethanol | |||
| 50% PG / 50% Water | |||
| 100% PG | |||
| 50% PEG 400 / 50% Water | |||
| 100% PEG 400 | |||
| 50% DMSO / 50% Water | |||
| 100% DMSO |
Data Interpretation and System Optimization
The data gathered will guide the selection of a lead solvent system for a specific application.
Ionic States and Solubility:
Caption: Ionization states of the molecule vs. pH.
-
pH-Solubility Profile: Plotting solubility (on a log scale) versus pH will likely yield a "U" or "J" shaped curve, with minimum solubility at a low pH and a sharp increase as the pH surpasses the first pKa. This profile is crucial for developing oral formulations, as it helps predict how solubility will change as the drug passes through the gastrointestinal tract.[17] For parenteral formulations requiring a physiological pH of ~7.4, this graph directly indicates if the required concentration is achievable.
-
Co-solvent Data: The results from the co-solvent screen will identify which solvents are most effective. Often, a bell-shaped curve is observed for solubility in co-solvent mixtures, where solubility peaks at a specific water-organic solvent ratio.[18] This maximum indicates an optimal balance of polarity reduction and hydrogen bonding for solvating the molecule.
Conclusion and Recommendations
The systematic approach detailed in this guide, beginning with a robust physicochemical analysis and progressing through validated experimental protocols, enables a comprehensive understanding of the solubility behavior of 3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid.
-
For aqueous formulations (oral solutions, parenteral), pH adjustment is the primary and most effective strategy. The data from Protocol 1 will define the operational pH range to maintain the drug in solution. Buffers should be chosen to maintain the target pH upon administration.
-
For non-aqueous formulations or when solubility targets cannot be met by pH alone, co-solvent systems are recommended. A mixture of water and a solvent like ethanol, propylene glycol, or PEG 400 will likely provide the necessary solubilization. The optimal ratio identified in Protocol 2 should be used as a starting point for further formulation development.
By investing in this foundational characterization, researchers can mitigate risks, accelerate the development timeline, and build a solid data package for regulatory submissions.
References
- Solubilization techniques used for poorly water-soluble drugs - PMC - NIH. (n.d.). National Center for Biotechnology Information.
- Hydrogen Ion Concentration and the Solubility of Sulfonamides in Urine; The Relation to Renal Precipitation - Ovid. (n.d.). Ovid.
- Cosolvent - Wikipedia. (n.d.). Wikipedia.
- The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. (n.d.). Unknown Source.
- Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed. (n.d.). National Center for Biotechnology Information.
- Solubility of Various Sulfonamides in N-Alkanols I. Effect of Polarity and Temperature. (n.d.). Unknown Source.
- A review of methods for solubility determination in biopharmaceutical drug characterization. (2019, September 12). Unknown Source.
- Co-solvency: Significance and symbolism. (2025, July 31). Wisdomlib.
- Sulfonamide (medicine) - Wikipedia. (n.d.). Wikipedia.
- Method Development | Validation | Cosolvency | Cosolvent | Candesartan Cilexetil - Indian Journal of Pharmaceutical Sciences. (n.d.). Indian Journal of Pharmaceutical Sciences.
- MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC - ijpcbs. (n.d.). ijpcbs.com.
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.). Lund University.
- ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5 - EMA. (2020, February 10). European Medicines Agency.
- BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS - ICH. (2019, November 20). International Council for Harmonisation.
- Benzoic Acid - Structure, Properties, Reactions - Turito. (2023, January 20). Turito.
- ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC. (2021, March 10). National Center for Biotechnology Information.
- ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment - Admescope. (2025, May 12). Admescope.
- pH Adjustment and Co-Solvent Optimization - BOC Sciences. (n.d.). BOC Sciences.
- 8.11 pH and Solubility | AP Chemistry. (n.d.). Unknown Source.
- pH and Solubility - AP Chem | Fiveable. (2025, August 15). Fiveable.
- 603118-19-0|3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid - BLDpharm. (n.d.). BLDpharm.
- Impact of Solvent Selection and Absorptivity on Dissolution Testing of Acetylsalicylic Acid Enteric-Coated Tablets. (2021, May 23). Unknown Source.
- pKa Data Compiled by R. Williams page-1 pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 - EPFL. (n.d.). EPFL.
Sources
- 1. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Benzoic Acid - Structure, Properties, Reactions | Turito [turito.com]
- 4. epfl.ch [epfl.ch]
- 5. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 6. chemistrystudent.com [chemistrystudent.com]
- 7. fiveable.me [fiveable.me]
- 8. ema.europa.eu [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
- 10. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]
- 11. admescope.com [admescope.com]
- 12. wisdomlib.org [wisdomlib.org]
- 13. Cosolvent - Wikipedia [en.wikipedia.org]
- 14. ijpsonline.com [ijpsonline.com]
- 16. lup.lub.lu.se [lup.lub.lu.se]
- 17. dissolutiontech.com [dissolutiontech.com]
- 18. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
Characterization of NKCC Inhibitors: Protocols for 3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic Acid Derivatives
Application Note: AN-NKCC-042
Abstract & Introduction
The compound 3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid (also known as 3-(tetrahydrofurfurylsulfamoyl)benzoic acid) represents a structural scaffold within the sulfamoylbenzoate class. Historically, this chemical family—including Furosemide and Bumetanide —has been utilized as "loop diuretics" via the inhibition of the Na
However, recent drug development has pivoted toward the isoform NKCC1 , which is highly expressed in the central nervous system (CNS). Selective NKCC1 inhibition is a therapeutic target for epilepsy, autism spectrum disorders (ASD), and brain edema. The "oxolan-2-ylmethyl" (tetrahydrofurfuryl) moiety is a critical lipophilic modification often explored to alter blood-brain barrier (BBB) permeability and isoform selectivity (NKCC1 vs. NKCC2).
This Application Note details the optimized in vitro workflows for characterizing this compound's inhibitory potency using two complementary methods: the high-throughput Thallium (
Mechanism of Action
The target, NKCC (SLC12A family), is an electroneutral symporter that moves 1 Na
Figure 1: Mechanism of Action. The sulfamoylbenzoate derivative binds to the NKCC transporter, preventing the symport of ions across the membrane.
Compound Preparation & Handling[2][3][4][5]
To ensure experimental reproducibility, proper solubilization is critical. Sulfonamides can be hydrophobic.
-
Stock Solution: Dissolve 3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid in 100% DMSO to a concentration of 10 mM . Vortex vigorously.
-
Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Working Solution: Dilute in assay buffer immediately prior to use. Keep final DMSO concentration
to avoid vehicle toxicity or membrane permeabilization artifacts.
Method A: High-Throughput Thallium (ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted"> ) Flux Assay[1][6][7]
This fluorescence-based assay relies on the fact that Thallium (
Suitability: Primary Screening, IC50 determination.
Materials
-
Cells: HEK-293 cells stably transfected with hNKCC1 (or hNKCC2 for selectivity screens).
-
Reagents: FluxOR™ II Red Potassium Ion Channel Assay (Thermo Fisher) or equivalent Tl-sensitive dye.
-
Inhibitor: Ouabain (to block Na
/K -ATPase). -
Stimulus Buffer:
solution.
Protocol Workflow
-
Cell Plating:
-
Plate cells in 96-well or 384-well black-walled, clear-bottom poly-D-lysine coated plates.
-
Incubate 24h to reach 90% confluency.
-
-
Dye Loading (Critical Step):
-
Remove culture media.[2]
-
Note: The Loading Buffer must be Chloride-free (replace NaCl with Sodium Gluconate) and low osmolarity . This "Cl- starvation" forces the NKCC transporter into a highly active state seeking to import Cl-.
-
Incubate 60-90 min at room temperature in the dark.
-
-
Compound Pre-incubation:
-
Add the test compound (3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid) at varying concentrations (e.g., 0.1 nM to 100
M). -
Include Ouabain (100
M) in all wells to ensure signal is NKCC-specific and not Na/K pump mediated. -
Incubate for 15-20 min.
-
-
Signal Acquisition (Kinetic Mode):
Data Analysis
Calculate the slope of the fluorescence increase (initial rate) or the Area Under the Curve (AUC).
Method B: Radioactive Uptake Assay (Gold Standard)
While Tl+ flux is fast, thallium chemistry can occasionally interact with sulfur-containing compounds. The
Suitability: Hit Validation, Mechanism of Action studies.
Protocol Workflow
| Step | Action | Details |
| 1. Prep | Plate Cells | HEK-hNKCC1 cells in 24-well plates (poly-D-lysine coated). |
| 2. Wash | Isotonic Wash | Wash cells 2x with basic uptake buffer (300 mOsm). |
| 3. Starve | Pre-incubation | Incubate cells in Cl- free buffer for 30 min. This depletes intracellular Cl-, maximizing NKCC activity upon re-introduction. |
| 4. Block | Add Blockers | Add 1 mM Ouabain (blocks Na/K Pump) and 0.1 mM Bumetanide (Positive Control wells only). Add Test Compound to experimental wells. Incubate 10 min. |
| 5. Flux | Uptake Phase | Add Uptake Solution containing 1 |
| 6. Stop | Ice Wash | Aspirate hot solution. Rapidly wash 3x with Ice-Cold Stop Solution (PBS + 0.1 mM Bumetanide) to freeze transporter activity. |
| 7. Lysis | Cell Lysis | Add 200 |
| 8. Read | Scintillation | Transfer lysate to vials, add scintillation cocktail, and count (CPM). |
Critical Control: The "Bumetanide-Sensitive" Component
NKCC activity is defined strictly as the uptake that is sensitive to loop diuretics.
Experimental Logic & Workflow Visualization
The following diagram illustrates the decision matrix for characterizing this compound.
Figure 2: Characterization Pipeline. Compounds are first screened for potency using fluorescence, validated with radiotracer, and finally assessed for isoform selectivity.
Expected Results & Troubleshooting
-
Potency: Based on structural analogs (Bumetanide IC50
0.2 M for NKCC1), expect this compound to show inhibition in the 0.5 M – 10 M range. The tetrahydrofurfuryl group is bulkier than the butyl group of bumetanide, which may affect steric fit. -
Hill Slope: A Hill slope significantly deviating from 1.0 (e.g., >2.0) suggests cooperativity or non-specific aggregation (micelle formation).
-
Troubleshooting High Background: If the "Non-Specific Uptake" in the Rb+ assay is high, ensure Ouabain is fresh. If Tl+ fluorescence is low, ensure cells were adequately "Cl- starved" during dye loading.
References
-
Delpire, E., & Mount, D. B. (2002). Human and murine phenotypes associated with defects in cation-chloride cotransport. Annual Review of Physiology, 64(1), 803-843. Link
-
Gamba, G. (2005). Molecular physiology and pathophysiology of electroneutral cation-chloride cotransporters. Physiological Reviews, 85(2), 423-493. Link
-
Hannaert, P., et al. (2002). Rat NKCC2/NKCC1 cotransporter selectivity for loop diuretic drugs. Naunyn-Schmiedeberg's Archives of Pharmacology, 365, 143–148. Link
-
Thermo Fisher Scientific. FluxOR™ II Red Potassium Ion Channel Assay User Guide. Link
-
Russell, J. M. (2000). Sodium-potassium-chloride cotransport. Physiological Reviews, 80(1), 211-276. Link
Sources
Crystallization Strategies for 3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid: From Solvent Screening to Protocol Optimization
An Application Note for Drug Development Professionals
Abstract
The control of the solid-state form of an active pharmaceutical ingredient (API) is paramount in drug development. The crystalline state directly influences critical properties such as stability, solubility, bioavailability, and manufacturability.[1] This application note provides a comprehensive technical guide to developing robust crystallization methodologies for 3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid, a molecule incorporating both a sulfonamide and a benzoic acid moiety. Due to the inherent rigidity of the sulfonamide functional group, such compounds are typically crystalline, but they also present a significant risk of polymorphism—the ability to exist in multiple crystal forms.[2][3][4][5] This guide details a systematic approach, beginning with physicochemical analysis and solvent screening, followed by detailed protocols for various crystallization techniques including cooling crystallization, anti-solvent addition, and slow evaporation. Furthermore, it offers field-proven troubleshooting advice to address common challenges such as oiling out and amorphous precipitation.
Introduction: The Criticality of Crystalline Form
3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid is a molecule of interest that combines three key structural features: an aromatic benzoic acid group, a flexible N-substituted sulfonamide linker, and a polar oxolane (tetrahydrofuran) ring. The interplay of these groups dictates the intermolecular interactions—primarily hydrogen bonding and π-stacking—that govern crystal packing.
-
Benzoic Acid Moiety: Prone to forming strong hydrogen-bonded dimers, which can be a dominant synthon in the crystal lattice.[6]
-
Sulfonamide Moiety: A versatile hydrogen bond donor and acceptor, capable of forming various supramolecular synthons, such as chains (catemers) or cyclic dimers.[4] The tendency of sulfonamides to exhibit polymorphism makes a thorough crystallization screening essential.[2][3]
-
Oxolane Ring: The ether oxygen can act as a hydrogen bond acceptor, potentially influencing solvent interaction and crystal packing.
The objective of a crystallization process is to reliably produce a specific, stable crystalline form with desired physical attributes (e.g., particle size, morphology). This guide provides the foundational workflows and protocols to achieve this for the target compound.
Foundational Workflow: A Systematic Approach
Developing a crystallization process should not be a trial-and-error endeavor. A systematic workflow ensures reproducibility and leads to a more robust final process. The overall strategy involves understanding the molecule's solubility, using that information to select a crystallization method, and then optimizing the conditions.
Figure 1: General workflow for crystallization process development.
Physicochemical Profile & Solvent Selection
The choice of solvent is the most influential factor in any crystallization process.[1] An ideal solvent or solvent system will exhibit a significant difference in solubility for the target compound between high and low temperatures (for cooling crystallization) or will be paired with a miscible anti-solvent (for precipitation).
Estimated Physicochemical Properties
While experimental data for the title compound is not widely published, we can infer properties from its structural components and related molecules like 3-sulfamoyl-benzoic acid (m.p. 251-252°C)[7] and benzoic acid (m.p. 121-123°C)[8].
| Property | Estimated Value / Characteristic | Rationale & Implication |
| Molecular Weight | ~301.32 g/mol | Influences solubility characteristics. |
| Melting Point | High (>200°C) | Suggests strong intermolecular forces and a stable crystal lattice. Requires high-boiling point solvents for cooling crystallization. |
| pKa (Benzoic Acid) | ~3.5 - 4.5 | The compound is acidic. Solubility will be very high in basic aqueous solutions (e.g., with NaOH, NaHCO₃) and low in acidic solutions. This can be exploited for pH-swing crystallizations. |
| Hydrogen Bonding | High potential (Donors: -COOH, -NH; Acceptors: -SO₂, -COOH, Oxolane-O) | Strong hydrogen bonds are expected to dominate crystal packing. Protic solvents (alcohols, water) will compete for these interactions. |
| Polarity | Polar | Expected to be soluble in polar organic solvents like alcohols, DMF, DMSO, and acetone.[9] Low solubility is expected in non-polar solvents like hexanes or toluene.[10] |
Protocol 1: Systematic Solvent Solubility Screening
Objective: To determine the solubility profile of 3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid across a range of solvents to inform the choice of crystallization method.
Materials:
-
3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid
-
Small (1-2 mL) glass vials with caps
-
Magnetic stir plate and stir bars
-
Heat block or hot plate
-
A selection of solvents (see Table 2)
Procedure:
-
Preparation: Place approximately 10-20 mg of the compound into each labeled vial.
-
Room Temperature Addition: Add a starting volume (e.g., 0.1 mL) of a selected solvent to the first vial. Stir vigorously for 5-10 minutes.
-
Observation: Observe if the solid dissolves.
-
If dissolved: The compound is highly soluble. This solvent may be suitable as a "good" solvent for the anti-solvent method.
-
If not dissolved: Add the solvent in 0.1 mL increments, stirring after each addition, until the solid dissolves or a maximum volume (e.g., 2 mL) is reached. Record the total volume required.
-
-
Elevated Temperature Test: For vials where the compound was poorly soluble at room temperature, gently heat the suspension (e.g., to 50-60°C or ~20°C below the solvent's boiling point).
-
Observation at Heat:
-
If dissolved: The solvent is a strong candidate for cooling crystallization.
-
If not dissolved: The compound has low solubility even when heated. This solvent may be a candidate as an "anti-solvent."
-
-
Cooling Test: Allow any vials that required heating to cool slowly to room temperature, and then place them in an ice bath. Observe for crystal formation. Note the quality (e.g., fine powder, needles, plates) of any precipitate.
-
Documentation: Record all observations in a table. Classify each solvent as "Poor," "Moderate," or "Good" at both room and elevated temperatures.
| Solvent Class | Recommended Screening Solvents |
| Protic | Water, Methanol, Ethanol, Isopropanol (IPA) |
| Aprotic Polar | Acetone, Acetonitrile (ACN), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF), Dimethylformamide (DMF) |
| Non-Polar | Heptane, Toluene, Dichloromethane (DCM) |
| Table 2: Suggested solvents for initial crystallization screening. |
Crystallization Methodologies and Protocols
Based on the solvent screening data, an appropriate crystallization method can be selected.
Figure 2: Decision tree for selecting a primary crystallization method.
Method 1: Cooling Crystallization
Principle: This classic technique relies on the principle that the solubility of most solids increases with temperature.[11] A saturated solution is prepared at an elevated temperature and then cooled, causing the compound to crystallize as solubility decreases.
Protocol 2: Single-Solvent Cooling Crystallization
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude 3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid and a magnetic stir bar.
-
Add the chosen solvent (one that showed good solubility at high temperature and poor solubility at low temperature in Protocol 1) in small portions while heating and stirring. Continue adding the hot solvent until the compound just dissolves completely.[1][11] Causality: Using the minimum amount of hot solvent is crucial for maximizing yield upon cooling.[1]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Slow Cooling: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Causality: Slow cooling promotes the growth of larger, more ordered crystals and improves purity, as the crystal lattice has more time to reject impurities.[11][12]
-
Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.[12]
-
Inducement (If Necessary): If no crystals form, crystallization can be induced by scratching the inside of the flask with a glass rod at the solution's surface or by adding a small "seed" crystal from a previous batch.[1][12]
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces.[12]
-
Drying: Dry the crystals under vacuum to a constant weight.
Method 2: Anti-Solvent Addition
Principle: This method is ideal when the compound is too soluble in most solvents even at low temperatures. The compound is dissolved in a "good" solvent, and a miscible "anti-solvent" (in which the compound is insoluble) is slowly added to induce precipitation by reducing the overall solubility of the mixture.[1]
Protocol 3: Anti-Solvent Crystallization
-
Dissolution: At room temperature, dissolve the crude compound in the minimum amount of the "good" solvent identified in Protocol 1.
-
Anti-Solvent Addition: While stirring the solution, add the chosen anti-solvent dropwise. Causality: Slow addition is critical. Adding the anti-solvent too quickly can cause a rapid, uncontrolled precipitation, often leading to an amorphous solid or very fine particles.
-
Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid), which indicates the point of nucleation.
-
Crystal Growth: Stop the addition and allow the flask to sit undisturbed for several hours to allow the crystals to grow.
-
Completion (Optional): After initial crystal growth, more anti-solvent can be added slowly to increase the yield.
-
Isolation, Washing, and Drying: Follow steps 7-9 from Protocol 2, using the final solvent mixture or pure anti-solvent for washing.
Methods for High-Quality Single Crystals
For applications like single-crystal X-ray diffraction, slower methods that allow for the growth of large, well-ordered crystals are preferred.
Protocol 4: Slow Evaporation
-
Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a vial.
-
Loosely cover the vial (e.g., with perforated parafilm) to allow the solvent to evaporate slowly over several days to weeks.[13]
Protocol 5: Vapor Diffusion
-
Place a small vial containing a concentrated solution of the compound inside a larger, sealed jar (a beaker covered with a watch glass also works).
-
Add a layer of anti-solvent to the bottom of the larger jar.
-
Over time, the anti-solvent vapor will slowly diffuse into the solution in the vial, gradually reducing solubility and promoting the growth of high-quality crystals.
Troubleshooting Common Crystallization Issues
| Issue | Potential Cause | Recommended Solution | Reference |
| "Oiling Out" (Formation of a liquid instead of solid) | The solution is too supersaturated, or the cooling is too rapid. The melting point of the compound may be lower than the boiling point of the solvent. | Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Consider a lower-boiling point solvent system. | [1] |
| Low Yield | Too much solvent was used during dissolution. The solution was not cooled sufficiently. The compound has significant solubility even at low temperatures. | Minimize the initial volume of hot solvent. Ensure complete cooling in an ice bath. Consider evaporating some solvent before cooling or switching to an anti-solvent method. | [1] |
| Amorphous Solid / Fine Powder | Precipitation was too rapid (cooling rate too fast or anti-solvent added too quickly). | Decrease the cooling rate (e.g., by insulating the flask). Add the anti-solvent much more slowly or use vapor diffusion. | [1] |
| No Crystals Form | The solution is not sufficiently supersaturated. High energy barrier for nucleation. | Evaporate some of the solvent to increase concentration. Try scratching the flask with a glass rod or adding a seed crystal. Cool for a longer period. | [1][12] |
Conclusion
The crystallization of 3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid can be successfully achieved through a systematic investigation of its solubility properties followed by the targeted application of appropriate crystallization techniques. Due to the presence of both benzoic acid and sulfonamide functional groups, methods like cooling crystallization from polar solvents and anti-solvent addition are highly likely to be effective. Given the propensity of sulfonamides for polymorphism, it is crucial to characterize the resulting solid form using techniques such as Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to ensure the desired, stable crystal form has been obtained. The protocols and troubleshooting guides provided herein serve as a robust starting point for developing a scalable and reproducible crystallization process.
References
- Recrystallization of Benzoic Acid. (n.d.). Retrieved from University of Wisconsin-Madison Chemistry Department.
- Crystallinity of Sulfonamide Compounds. (2025). BenchChem Technical Support Center.
- The Recrystallization of Benzoic Acid. (n.d.). Retrieved from University of Missouri-St. Louis Chemistry Department.
- A Comparative Crystallographic Guide to Novel Sulfonamide Compounds. (2025). BenchChem Technical Support Center.
- Recrystallization of Benzoic Acid. (n.d.). Alfa Chemistry.
- Berry, M. B., et al. (2007). Co-crystallisation of benzoic acid derivatives with N-containing bases in solution and by mechanical grinding. CrystEngComm.
- Mora-Diez, N., et al. (2022).
- 3-SULFAMOYL-BENZOIC ACID. (2023). ChemicalBook.
- Polymorphism in Secondary Benzene Sulfonamides. (2015).
- Sulfonamide. (n.d.). Wikipedia.
- Melting point standard 121-123°C analytical standard Benzoic acid. (n.d.). Sigma-Aldrich.
- Polymorphism in Sulfanilamide-D4. (2007).
- Solubility of Benzoic Acid in Organic Solvents. (2015). Scribd.
- Acree, W. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Binary Organic Solvent Mixtures.
- Oliveira, A. C., et al. (2015). Solubility of Benzoic Acid in Mixed Solvents.
- Predicting and understanding crystal morphology: the morphology of benzoic acid and the polymorphs of sulf
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Sulfonamide - Wikipedia [en.wikipedia.org]
- 6. Predicting and understanding crystal morphology: the morphology of benzoic acid and the polymorphs of sulfathiazole - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. 3-SULFAMOYL-BENZOIC ACID | 636-76-0 [chemicalbook.com]
- 8. Melting point standard 121-123°C analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 12. westfield.ma.edu [westfield.ma.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Note: HPLC Method Development for 3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic Acid
Introduction and Analyte Profiling
The compound 3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid is a complex pharmaceutical intermediate and derivative characterized by a benzoic acid core linked to a sulfamoyl group, which is further substituted with an oxolane (tetrahydrofuran) ring. Developing a robust High-Performance Liquid Chromatography (HPLC) method for this analyte requires a deep understanding of its physicochemical properties.
Structurally, the molecule presents two primary analytical challenges:
-
Ionizable Carboxylic Acid: The benzoic acid moiety has a pKa of approximately 4.0. If the mobile phase pH is not strictly controlled, the analyte will exist in a state of partial ionization, leading to split peaks, variable retention times, and severe peak tailing.
-
Polar Sulfamoyl Motif: The sulfonamide-like nitrogen can act as a hydrogen bond donor/acceptor, making it prone to secondary interactions with residual silanol groups on silica-based stationary phases.
Drawing parallels from established pharmacopeial methods for structurally related sulfamoylbenzoic acid derivatives (such as the loop diuretic furosemide and its process impurities like 4-chloro-3-nitro-5-sulfamoylbenzoic acid), a reversed-phase HPLC (RP-HPLC) approach utilizing an acidic mobile phase is the most authoritative and reliable strategy for quantification [1].
Method Development Rationale: The Causality of Chromatographic Choices
As an application scientist, method development is not about trial and error; it is about predicting molecular behavior in a fluid dynamics system.
Stationary Phase Selection
We select an end-capped Octadecylsilane (C18) column . Why end-capped? Standard silica columns contain unreacted, acidic silanol groups (-SiOH). The polar sulfamoyl group of our analyte will interact with these silanols via ion-exchange or hydrogen bonding mechanisms, causing the analyte to drag through the column and produce a tailing peak. End-capping masks these silanols with short-chain alkyl groups, ensuring the separation is driven purely by hydrophobic partitioning.
Mobile Phase and pH Control
To achieve reproducible retention (
Detector Optimization
The benzoic acid chromophore exhibits strong
Experimental Protocol: Step-by-Step Methodology
This protocol is designed as a self-validating system. Do not proceed to sample analysis unless the System Suitability Test (SST) criteria are strictly met.
Reagents and Solutions
-
Aqueous Phase (Mobile Phase A): 0.1% Formic acid in HPLC-grade water (pH ~2.7). Formic acid is chosen over phosphate buffer to maintain LC-MS compatibility should mass confirmation be required.
-
Organic Phase (Mobile Phase B): HPLC-grade Acetonitrile (ACN).
-
Diluent: Water:Acetonitrile (50:50, v/v).
Chromatographic Conditions
| Parameter | Specification / Setting |
| Column | End-capped C18, 250 mm × 4.6 mm, 5 µm |
| Column Temperature | 30 °C ± 1 °C (Thermostatted to reduce viscosity) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm (Reference wavelength: 360 nm) |
| Elution Mode | Gradient (See Table below) |
Gradient Program:
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Elution Rationale |
|---|---|---|---|
| 0.0 | 80 | 20 | High aqueous to focus the polar analyte at the column head. |
| 2.0 | 80 | 20 | Isocratic hold to stabilize baseline. |
| 10.0 | 40 | 60 | Linear ramp to elute the strongly retained analyte. |
| 12.0 | 10 | 90 | Column wash to remove highly hydrophobic impurities. |
| 12.1 | 80 | 20 | Return to initial conditions. |
| 18.0 | 80 | 20 | Re-equilibration (critical for retention time stability). |
Preparation of Solutions
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid reference standard into a 10 mL volumetric flask. Dissolve in 5 mL of diluent using sonication for 5 minutes. Make up to volume with diluent.
-
Working Standard Solution (50 µg/mL): Pipette 0.5 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent. Filter through a 0.22 µm PTFE syringe filter prior to injection.
System Suitability and Self-Validation
A method is only as trustworthy as its continuous validation. The System Suitability Test (SST) ensures the LC system is capable of performing the analysis on the day of testing. Inject the Working Standard Solution (50 µg/mL) six consecutive times.
| SST Parameter | Acceptance Criteria | Causality / Implication of Failure |
| Retention Time ( | ~8.5 min (± 2.0% RSD) | High RSD indicates pump cavitation or incomplete column equilibration. |
| Tailing Factor ( | ||
| Theoretical Plates ( | Low | |
| Area Precision | High RSD indicates autosampler malfunction or integration errors. |
Workflow Visualization
The following diagram maps the logical progression of the method development lifecycle, illustrating how analyte properties dictate chromatographic parameters.
Figure 1: Systematic HPLC method development and validation workflow for acidic analytes.
References
-
Wang, Y., et al. "Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method." Molecules (MDPI), vol. 28, no. 5, 2023. Available at:[Link][1]
-
Sribunruang, P., et al. "Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution." Pharmaceuticals (MDPI), 2025. Available at:[Link][2]
Sources
- 1. Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method [mdpi.com]
- 2. Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution [mdpi.com]
Troubleshooting & Optimization
Solving solubility issues of 3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid in water
Welcome to the technical support center for 3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for solubility challenges encountered during experimentation. Our goal is to equip you with the scientific rationale and practical methodologies to effectively solubilize this compound for your research needs.
Frequently Asked Questions (FAQs)
Q1: What is 3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid and why is its solubility in water a concern?
3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid is a complex organic molecule containing both a carboxylic acid and a sulfonamide functional group. Its structure suggests it is a weak acid.[1][2] The presence of the nonpolar benzene ring and the oxolane (tetrahydrofuran) moiety contributes to its hydrophobic character, which can lead to poor solubility in aqueous solutions.[3][4] For many experimental applications, especially in biological and pharmaceutical research, achieving adequate aqueous solubility is critical for accurate dosing, formulation, and obtaining reliable experimental results.[5]
Q2: What are the key chemical features of this molecule that influence its solubility?
The solubility of 3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid is governed by a balance of its hydrophilic and hydrophobic components.
-
Hydrophilic Groups: The carboxylic acid (-COOH) and sulfonamide (-SO2NH-) groups are capable of hydrogen bonding with water, which promotes solubility.[1]
-
Hydrophobic Groups: The benzene ring and the oxolane ring are nonpolar and limit water solubility.[3]
-
Ionizable Groups: Both the carboxylic acid and the sulfonamide proton are acidic and can be deprotonated to form more soluble anionic species.[1][2] The pKa of the carboxylic acid is expected to be in the range of typical benzoic acids (around 4.2), while the sulfonamide proton is less acidic.[6][7]
Q3: What are the primary strategies for improving the aqueous solubility of this compound?
The main approaches to enhance the solubility of 3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid revolve around increasing the polarity of the molecule or the solvent system. The most common and effective methods include:
-
pH Adjustment: Increasing the pH of the aqueous solution will deprotonate the carboxylic acid and sulfonamide groups, forming more soluble salts.[8][9][10][11]
-
Co-solvency: The addition of a water-miscible organic solvent can reduce the polarity of the aqueous medium, making it more favorable for dissolving hydrophobic compounds.[10][12][13]
-
Salt Formation: Preparing a solid salt form of the compound with a suitable counterion can significantly improve its aqueous solubility and dissolution rate.[9][14][15]
Troubleshooting Guides
Issue 1: The compound precipitates out of my aqueous buffer during my experiment.
Q: I prepared a stock solution in an organic solvent and diluted it into my aqueous buffer, but I see precipitation over time. How can I prevent this?
A: This is a common issue when a compound has low aqueous solubility. The precipitation is likely due to the compound crashing out as the concentration of the organic solvent decreases upon dilution. Here’s a systematic approach to troubleshoot this:
1. Understand the "Why": pH is Likely the Culprit
The solubility of ionizable compounds like 3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid is highly dependent on the pH of the solution.[16] The carboxylic acid group is significantly more soluble in its deprotonated (anionic) form. At a pH below the pKa of the carboxylic acid, the compound will be predominantly in its less soluble, neutral form.
2. Step-by-Step Protocol: pH Adjustment for Enhanced Solubility
This protocol aims to determine the optimal pH for solubilizing your compound.
-
Materials:
-
3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid
-
Deionized water
-
0.1 M Sodium Hydroxide (NaOH)
-
0.1 M Hydrochloric Acid (HCl)
-
pH meter
-
Stir plate and stir bar
-
Microcentrifuge
-
-
Procedure:
-
Prepare a slurry of the compound in deionized water at your desired final concentration.
-
Place the slurry on a stir plate.
-
Slowly add 0.1 M NaOH dropwise while monitoring the pH.
-
Observe the solution for clarity. Note the pH at which the compound fully dissolves. This will be above the pKa of the carboxylic acid.
-
To confirm this is a pH-dependent effect, slowly add 0.1 M HCl to the clear solution. The compound should precipitate as the pH drops below its pKa.
-
For your experiments, prepare your aqueous buffer at the determined optimal pH or slightly above it to ensure the compound remains in its soluble, ionized form.
-
3. Visualizing the Concept: The Impact of pH on Solubility
Caption: Relationship between pH and the solubility of an acidic compound.
Issue 2: Even at a higher pH, I can't achieve the desired concentration.
Q: I've adjusted the pH of my solution, but I'm still unable to dissolve a high enough concentration of the compound for my stock solution. What's my next step?
A: When pH adjustment alone is insufficient, introducing a co-solvent is a powerful next step. Co-solvents work by reducing the overall polarity of the aqueous environment, making it more hospitable to your compound.[17][18]
1. The Rationale: How Co-solvents Enhance Solubility
Water is a highly polar solvent. The large nonpolar regions of 3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid disrupt the favorable hydrogen bonding network of water, leading to low solubility. A water-miscible organic co-solvent can create a solvent mixture with a polarity that is intermediate between water and the pure organic solvent, thereby increasing the solubility of nonpolar solutes.[17]
2. Experimental Workflow: Co-solvent Screening
This workflow will help you identify an effective and compatible co-solvent for your application.
Caption: Step-by-step workflow for co-solvent screening.
3. Data-Driven Decisions: Summarizing Your Findings
After your screening experiment, organize your results in a table for clear comparison.
| Co-solvent | Concentration (%) | pH | Solubility (mg/mL) | Observations |
| None | 0 | 7.4 | < 0.1 | Insoluble |
| DMSO | 5 | 7.4 | 1.2 | Clear solution |
| DMSO | 10 | 7.4 | 5.5 | Clear solution |
| Ethanol | 10 | 7.4 | 0.8 | Slight haze |
| PEG 400 | 10 | 7.4 | 2.1 | Clear solution |
Important Considerations:
-
Toxicity: Be mindful of the potential toxicity of the co-solvent in your experimental system, especially for cell-based assays or in vivo studies.[10] DMSO and ethanol are common choices but can have cellular effects at higher concentrations.[10]
-
Compatibility: Ensure the chosen co-solvent does not interfere with your downstream assays.
Issue 3: I need a solid, water-soluble form of the compound for formulation.
Q: For my drug development program, I need to prepare a stable, solid form of the compound with improved aqueous solubility and dissolution rate. How can I achieve this?
A: Creating a salt form of your active pharmaceutical ingredient (API) is a standard and highly effective industry practice to improve solubility and other physicochemical properties.[9][14][15][19][20]
1. The Principle of Salt Formation
By reacting the acidic 3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid with a base, you can form a salt. In the solid state, this salt exists as an ionic crystal lattice. When this salt is added to water, it readily dissociates into its constituent ions, leading to a much higher aqueous solubility compared to the neutral parent compound.[8]
2. Protocol: Small-Scale Salt Formation for Screening
This protocol outlines a method for screening different counter-ions to form a soluble salt.
-
Materials:
-
3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid
-
A selection of pharmaceutically acceptable bases (e.g., sodium hydroxide, potassium hydroxide, tromethamine).[20]
-
Ethanol or another suitable organic solvent
-
Anti-solvent (e.g., heptane, ethyl acetate)
-
Stir plate and stir bar
-
Filtration apparatus
-
-
Procedure:
-
Dissolve a known amount of the acid in a minimal amount of a suitable solvent like ethanol.
-
In a separate vial, prepare a solution of the chosen base (1 molar equivalent) in the same solvent.
-
Slowly add the base solution to the acid solution while stirring.
-
Stir the mixture for a period (e.g., 1-2 hours) to allow for salt formation.
-
If a precipitate forms, it may be the desired salt. If not, slowly add an anti-solvent until precipitation occurs.
-
Collect the solid by filtration, wash with the anti-solvent, and dry under vacuum.
-
Characterize the resulting solid (e.g., by melting point, spectroscopy) to confirm salt formation.
-
Assess the aqueous solubility of the newly formed salt and compare it to the parent acid.
-
3. Choosing the Right Counter-ion
The choice of the counter-ion is critical and can influence properties beyond solubility, such as stability and hygroscopicity.[15] A screening of several counter-ions is often necessary to identify the optimal salt form for development.[14]
References
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]
- Bighley, L. D., Berge, S. M., & Monkhouse, D. C. (1996). Salt forms of drugs and absorption. In Encyclopedia of Pharmaceutical Technology (Vol. 13, pp. 453-499).
- Yalkowsky, S. H. (1999). Solubility and Solubilization in Aqueous Media. American Chemical Society.
- Millard, J. W., Alvarez-Núñez, F. A., & Yalkowsky, S. H. (2002). Solubilization by cosolvents. Establishing a threshold concentration for dissolving drugs. Pharmaceutical science & technology today, 5(4), 135-143.
-
Wikipedia contributors. (2023). Cosolvent. In Wikipedia, The Free Encyclopedia. [Link]
- Avdeef, A. (2007). The rise of pH-metric logP. Expert opinion on drug discovery, 2(1), 49-65.
- Gould, P. L. (1986). Salt selection for basic drugs. International journal of pharmaceutics, 33(1-3), 201-217.
- Thakuria, R., Nayak, A., Sarma, B., & Nangia, A. (2013). Crystal engineering of pharmaceutical co-crystals. International Journal of Pharmaceutics, 453(1), 101-125.
-
Chowhan, Z. T. (1978). pH-solubility profiles of organic carboxylic acids and their salts. Journal of pharmaceutical sciences, 67(9), 1257-1260. [Link]
- Li, P., & Zhao, L. (2003). Cosolvency. In Encyclopedia of pharmaceutical technology (pp. 573-581).
- Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of pharmaceutical salts: properties, selection, and use. John Wiley & Sons.
-
Britannica, The Editors of Encyclopaedia. "Carboxylic acid". Encyclopedia Britannica, 22 Jan. 2026, [Link]. Accessed 27 February 2026.
- Kumar, L., & Kumar, A. (2023). Cosolvents: A review on principles, properties and applications in pharmaceutical formulation. Journal of Drug Delivery and Therapeutics, 13(1), 104-111.
- Streng, W. H. (1981). The effect of pH on the solubility of a new, weakly acidic, nonsteroidal anti-inflammatory agent. Journal of pharmaceutical sciences, 70(5), 574-575.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced organic chemistry: part A: structure and mechanisms. Springer Science & Business Media.
- Scherer, D., & Kovar, K. A. (2005). The influence of pH on the solubility of drugs. Pharmazie in unserer Zeit, 34(4), 302-307.
- Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of pharmacological and toxicological methods, 44(1), 235-249.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.
- Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical reviews, 71(6), 525-616.
-
Chemistry LibreTexts. (2022). Structure and Properties of Carboxylic Acids. [Link]
-
The BMJ. (1945). SOLUBILITY OF SULPHONAMIDES. [Link]
-
PubChem. 3-[(Prop-2-yn-1-yl)sulfamoyl]benzoic acid. [Link]
-
ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. [Link]
-
ResearchGate. (2025). The basicity of sulfonamides and carboxamides. Theoretical and experimental analysis and effect of fluorinated substituent. [Link]
-
Wikipedia. Benzoic acid. [Link]
Sources
- 1. webhome.auburn.edu [webhome.auburn.edu]
- 2. bmj.com [bmj.com]
- 3. Organic Chemistry Study Guide: Carboxylic Acids & Derivatives | Notes [pearson.com]
- 4. britannica.com [britannica.com]
- 5. ascendiacdmo.com [ascendiacdmo.com]
- 6. researchgate.net [researchgate.net]
- 7. Benzoic acid - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 10. wjbphs.com [wjbphs.com]
- 11. reddit.com [reddit.com]
- 12. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 13. Cosolvent - Wikipedia [en.wikipedia.org]
- 14. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. rjpdft.com [rjpdft.com]
- 16. pH-solubility profiles or organic carboxylic acids and their salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 19. research.aston.ac.uk [research.aston.ac.uk]
- 20. merckmillipore.com [merckmillipore.com]
Technical Support Center: Optimizing pH Stability for 3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid. Its purpose is to offer a comprehensive resource for understanding and systematically optimizing the pH stability of this compound, a critical factor for successful formulation, analytical method development, and ultimately, therapeutic efficacy.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the pH-dependent properties of 3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid.
Q1: What are the key functional groups in this molecule that influence its pH stability and solubility?
A1: The molecule possesses two critical ionizable functional groups: a benzoic acid moiety and an N-substituted sulfonamide .
-
The carboxylic acid group is acidic, with an estimated pKa similar to benzoic acid itself (around 4.2)[1][2]. Below this pH, it will be predominantly in its neutral, less water-soluble form (R-COOH). Above this pH, it will deprotonate to the highly soluble carboxylate anion (R-COO⁻).
-
The sulfonamide proton (on the nitrogen) is weakly acidic. For N-alkyl sulfonamides, the pKa is typically in the range of 9-11[3]. It will be neutral at physiological pH and will only deprotonate under more alkaline conditions.
The interplay between these two groups dictates the molecule's overall charge, solubility, and susceptibility to pH-dependent degradation.
Q2: How does pH affect the solubility of this compound?
A2: The solubility of 3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid is expected to be highly pH-dependent, exhibiting a "U-shaped" profile.
-
Low pH (e.g., pH < 2): The carboxylic acid is neutral (COOH) and the sulfonamide is neutral (SO₂NHR). The molecule is uncharged and likely has its lowest aqueous solubility (its intrinsic solubility, S₀)[4].
-
Mid-pH (e.g., pH 5-8): The carboxylic acid is ionized (COO⁻), while the sulfonamide remains neutral. The molecule carries a net negative charge, significantly increasing its aqueous solubility compared to the low pH range[5][6].
-
High pH (e.g., pH > 11): Both the carboxylic acid (COO⁻) and the sulfonamide (SO₂N⁻R) are deprotonated. The molecule carries a charge of -2, which should, in theory, further increase solubility, although salt formation and ionic strength effects can complicate this.
Q3: What are the most likely degradation pathways I should be concerned with?
A3: The primary degradation pathway to investigate is hydrolysis .
-
Acid-Catalyzed Hydrolysis: At low pH, the amide bond of the sulfonamide could be susceptible to hydrolysis, although sulfonamides are generally more stable than carboxamides.
-
Base-Catalyzed Hydrolysis: At high pH, both ester and amide functionalities can undergo hydrolysis. For this molecule, the sulfonamide linkage is the key point of interest for base-catalyzed cleavage. The specific degradation products would need to be identified through forced degradation studies[7].
Q4: Why is a stability-indicating analytical method crucial for this work?
A4: A stability-indicating method is a validated analytical procedure that can accurately quantify the decrease of the active pharmaceutical ingredient (API) due to degradation. It must be able to separate the intact drug from its degradation products, impurities, and other formulation excipients[8][9]. Without such a method, you cannot be certain if a loss in the main peak is due to degradation or analytical issues, nor can you track the formation of potentially toxic degradants. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection is the standard technique for this purpose[9][10].
Part 2: Troubleshooting Guide
This section provides a problem-oriented approach to resolving common issues encountered during pH stability studies.
Problem 1: Compound Precipitation or Inconsistent Solubility During Experiments
-
Symptom: You observe cloudiness, precipitation, or widely variable analytical results after preparing the compound in a buffered solution.
-
Root Cause Analysis: This is almost always due to operating at a pH too close to the compound's pKa or in a region of low solubility. The molecule's solubility is lowest at acidic pH where the carboxylic acid is not ionized[4].
-
Troubleshooting Workflow:
-
Verify pH: Immediately measure the pH of your final solution. Do not assume the buffer's nominal pH is the final pH, as dissolving an acidic compound will lower it.
-
Consult pH-Solubility Profile: If you haven't already, you must perform a preliminary pH-solubility study (see Protocol 1). This is a non-negotiable first step.
-
Adjust pH: For stability studies, select a pH range where the compound is comfortably soluble (at least 2-3 times its target concentration). Based on its structure, this will likely be pH > 6.
-
Consider Co-solvents: If you must work at a lower pH, consider adding a co-solvent (e.g., ethanol, propylene glycol) to the buffer system to increase the solubility of the neutral form. However, be aware that co-solvents can alter degradation kinetics.
-
Problem 2: Rapid Degradation Observed in Acidic Conditions (pH 1-3)
-
Symptom: HPLC analysis shows a rapid decrease in the main peak area with a corresponding increase in one or more new peaks when the compound is in an acidic buffer.
-
Root Cause Analysis: This suggests susceptibility to acid-catalyzed hydrolysis of the sulfonamide bond.
-
Investigative Steps:
-
Confirm Degradation: Ensure the loss is not due to precipitation. Centrifuge a sample; if the supernatant concentration remains low, it is a stability issue.
-
Characterize Degradants: Use LC-MS to get the molecular weights of the degradation products. This is critical to confirm the hydrolysis pathway (e.g., identifying benzoic acid-3-sulfonamide as a product).
-
Kinetic Analysis: Perform a pH-rate profile study (see Protocol 2) across a range of acidic pH values (e.g., pH 1, 2, 3, 4) to determine the rate of degradation as a function of pH.
-
-
Mitigation Strategies:
-
Formulate at Higher pH: The simplest solution is to formulate the compound in a pH range where it is stable.
-
Buffer Selection: Ensure the buffer itself is not catalyzing the reaction. Switch from a phosphate or citrate buffer to a different system (e.g., glycine buffer) and see if the rate changes.
-
Excipient Screening: Screen stabilizing excipients. Sometimes, polymers like HPMC or PVP can provide a protective effect[11].
-
Problem 3: Instability Detected in Neutral to Alkaline Conditions (pH 7-10)
-
Symptom: You observe slow but significant degradation over time in neutral or basic buffers.
-
Root Cause Analysis: This points to base-catalyzed hydrolysis of the sulfonamide. While the sulfonamide proton's pKa is high, the linkage can still be attacked by hydroxide ions.
-
Investigative Steps:
-
Forced Degradation: Conduct a forced degradation study using a dilute base (e.g., 0.01 N NaOH) to accelerate the degradation and confirm the product profile matches what is seen in your pH 7-10 studies[12].
-
pH-Rate Profile: Extend your kinetic analysis (Protocol 2) into the basic range to find a "sweet spot" of maximum stability. Often, a pH range of 5-7 is optimal for compounds with these functional groups.
-
Evaluate Oxidative Stability: At neutral/alkaline pH, some molecules can be more susceptible to oxidation. Conduct a forced degradation study with a mild oxidizing agent (e.g., 0.1% H₂O₂) to see if the degradation profile matches[7].
-
-
Mitigation Strategies:
-
pH Optimization: Narrow in on the pH of maximum stability identified from the pH-rate profile.
-
Antioxidants & Chelators: If oxidation is confirmed, add antioxidants (e.g., ascorbic acid) or chelating agents (e.g., EDTA) to the formulation to sequester metal ions that can catalyze oxidation[11].
-
Packaging: Protect the formulation from oxygen by packaging under an inert gas like nitrogen[11].
-
Part 3: Visualization & Experimental Design
Logical Relationship: Ionization States vs. pH
The following diagram illustrates the expected ionization state of the molecule across a typical pH range, which governs its solubility and stability.
Caption: Systematic workflow for troubleshooting pH stability.
Part 4: Detailed Experimental Protocols
These protocols provide step-by-step methodologies for key experiments. All studies should adhere to the principles outlined in ICH guidelines.[13][14][15]
Protocol 1: Preliminary pH-Solubility Profiling
Objective: To determine the aqueous solubility of the compound across a wide pH range.
-
Buffer Preparation: Prepare a series of buffers (e.g., HCl, acetate, phosphate, borate) covering the pH range from 2 to 12 in 1.0 pH unit increments.
-
Sample Preparation: Add an excess amount of the solid compound to a known volume (e.g., 1-2 mL) of each buffer in a separate vial. Ensure solid is still visible.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a set period (e.g., 24-48 hours) to allow equilibrium to be reached.
-
Sample Collection: After equilibration, filter or centrifuge the samples to separate the undissolved solid.
-
Analysis: Dilute an aliquot of the clear supernatant with a suitable mobile phase and analyze using a validated HPLC method to determine the concentration.
-
Data Plotting: Plot solubility (e.g., in mg/mL) on a logarithmic scale against the measured final pH of each solution.
| pH | Buffer System | Solubility (µg/mL) (Hypothetical) |
| 2.0 | HCl | 15 |
| 4.0 | Acetate | 120 |
| 6.0 | Phosphate | 2500 |
| 8.0 | Phosphate | >5000 |
| 10.0 | Borate | >5000 |
Protocol 2: pH-Rate Profile Generation (Kinetic Study)
Objective: To determine the rate of degradation of the compound as a function of pH.
-
Solution Preparation: Prepare solutions of the compound at a known concentration (e.g., 100 µg/mL) in a series of buffers (e.g., pH 2, 4, 6, 7.4, 9). Ensure the concentration is well below the solubility limit at each pH.
-
Stability Chamber: Place the solutions in a temperature-controlled stability chamber at an accelerated temperature (e.g., 50°C or 60°C) to speed up degradation.[16]
-
Time Points: Pull aliquots at predetermined time points (e.g., T=0, 2, 4, 8, 24, 48 hours). The frequency should be adjusted to capture about 10-20% degradation by the final time point.[17]
-
Analysis: Analyze each sample immediately using a validated stability-indicating HPLC method to determine the remaining percentage of the intact compound.
-
Data Analysis: For each pH, plot the natural logarithm of the percent remaining (ln[%API]) versus time. The slope of this line is the observed degradation rate constant (k_obs).
-
Final Plot: Create a final graph by plotting log(k_obs) versus pH. This plot will visually identify the pH of maximum stability (the lowest point on the curve).
Protocol 3: Forced Degradation (Stress Testing)
Objective: To identify potential degradation products and demonstrate the specificity of the analytical method, as mandated by ICH guidelines.[7][13][18]
-
Sample Preparation: Prepare stock solutions of the compound in a suitable solvent.
-
Stress Conditions: Expose the compound to the following conditions in separate experiments:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 2-8 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 2-8 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store solid compound at 80°C for 24 hours.
-
Photostability: Expose solution to light according to ICH Q1B guidelines.[14]
-
-
Neutralization & Analysis: Before analysis, neutralize the acidic and basic samples. Analyze all stressed samples, along with an unstressed control, using an HPLC-DAD or HPLC-MS method.
-
Evaluation:
-
Aim for 5-20% degradation of the main peak.[17]
-
Assess peak purity of the main compound peak in all conditions to confirm no degradants are co-eluting.
-
Compare the retention times and spectra of degradants formed under different conditions to build a comprehensive impurity profile.
-
References
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
ICH. (1996). Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
ICH. ICH Guideline Stability Testing of New Drug Substances and Product Q1A(R2). [Link]
-
European Medicines Agency. (2003). ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline). [Link]
-
Separation Science. (2025). Analytical Techniques In Stability Testing. [Link]
-
IKEV. (2003). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. [Link]
-
Dong, M. W. (2021). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]
-
IRJPMS. (n.d.). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmaceutical and Medical Sciences. [Link]
-
IJSDR. (n.d.). Stability indicating study by using different analytical techniques. International Journal of Scientific Development and Research. [Link]
-
Aakash Institute. (n.d.). Benzoic Acid: Formula, Structure, Properties & Preparation. [Link]
-
Al-Edresi, S., & Al-Quadeib, B. (2020). A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium. PMC. [Link]
-
Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations. [Link]
-
Lab Manager. (2025). Stability Testing of Pharmaceuticals: Procedures and Best Practices. [Link]
-
IJCRT.org. (2024). A Comprehensive Study On Benzoic Acid And Its Derivatives. [Link]
- Google Patents. (n.d.).
-
World Health Organization. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [Link]
-
SGS. (2011). HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]
-
Wikipedia. (n.d.). Benzoic acid. [Link]
-
ASEAN. (n.d.). ASEAN GUIDELINE ON STABILITY STUDY OF DRUG PRODUCT. [Link]
-
ASEAN. (2005). ASEAN GUIDELINE ON STABILITY STUDY OF DRUG PRODUCT. [Link]
-
Organic Chemistry Portal. (n.d.). Benzoic Acid Esters, Benzoates. [Link]
-
Academia.edu. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. [Link]
-
ResearchGate. (n.d.). Degradation of sulfonamides as a microbial resistance mechanism. [Link]
-
PubMed. (n.d.). pH-solubility profiles or organic carboxylic acids and their salts. [Link]
-
Babalola, I. T., & Suleiman, G. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. PMC. [Link]
-
University of Rhode Island. (n.d.). Carboxylic Acid Structure and Chemistry: Part 2. [Link]
-
MDPI. (2021). Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate. [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. [Link]
-
Asian Journal of Research in Chemistry. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. [Link]
-
University of Mustansiriyah. (n.d.). Exp. 11 The influence of pH on solubility in water. [Link]
-
PubMed. (2002). pH-induced Solubility Transition of Sulfonamide-Based Polymers. [Link]
-
ResearchGate. (n.d.). (PDF) Solvent Effects on pKa values of Some Substituted Sulfonamides in Acetonitrile−Water Binary Mixtures by the UV-Spectroscopy Method. [Link]
-
Khan Academy. (n.d.). pH and solubility. [Link]
-
RSC Publishing. (2019). Accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. [Link]
-
Babalola, I. T., & Suleiman, G. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Saudi Pharmaceutical Journal, 31(11), 101804. [Link]
-
CLAS. (n.d.). Table of Acids with Ka and pKa Values. [Link]
-
Williams, R. (n.d.). pKa Data Compiled by R. Williams. EPFL. [Link]
Sources
- 1. aakash.ac.in [aakash.ac.in]
- 2. library.gwu.edu [library.gwu.edu]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. uobabylon.edu.iq [uobabylon.edu.iq]
- 5. pH-solubility profiles or organic carboxylic acids and their salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Khan Academy [khanacademy.org]
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- 8. chromatographyonline.com [chromatographyonline.com]
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- 14. ICH Official web site : ICH [ich.org]
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- 17. (PDF) Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario [academia.edu]
- 18. academy.gmp-compliance.org [academy.gmp-compliance.org]
Technical Support Center: Synthesis of Sterically Hindered Sulfamoyl Benzoic Acids
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Overcoming Steric Hindrance in Sulfonamide Construction
Diagnostic Hub: Identify Your Bottleneck
Before modifying your protocol, we must localize the steric failure. Steric hindrance in sulfamoyl benzoic acid synthesis typically manifests in two distinct phases. Use the decision matrix below to classify your issue.
Figure 1: Diagnostic decision tree for isolating steric vs. electronic failures in sulfonamide synthesis.
Module A: The Chlorosulfonation Bottleneck
The Problem: You are attempting to introduce a chlorosulfonyl group (
Mechanism of Failure
In standard conditions, chlorosulfonic acid (
Troubleshooting Protocol: The "Thionyl Boost"
To overcome this, we must chemically scavenge water and drive the equilibrium irreversibly to the acid chloride.
Q: My LCMS shows only the sulfonic acid (
| Parameter | Standard Protocol | Hindered Protocol (Recommended) |
| Reagent | ||
| Temperature | 0°C | 0°C |
| Quench | Pour onto ice | Critical: Dilute with DCM first, then drip into ice/brine |
| Mechanism | Equilibrium driven | Irreversible dehydration via |
Step-by-Step "Thionyl Boost" Protocol:
-
Charge: Place chlorosulfonic acid (5.0 equiv) in a flask. Cool to 0°C.
-
Addition: Add the benzoic acid substrate portion-wise. Note: Exotherm control is vital.
-
Cook (Step 1): Heat to 95°C for 2 hours. This installs the
group (sulfonation). -
Cool & Boost: Cool to 40°C. Add Thionyl Chloride (2.0 equiv) dropwise.
-
Cook (Step 2): Heat to 60°C for 3 hours. The
converts the hindered to . -
Workup: Cool to RT. Dilute the reaction mass with Dichloromethane (DCM). Pour the DCM mixture slowly onto crushed ice. Separate the organic layer immediately to prevent hydrolysis [1, 7].[1]
Module B: The Amination Deadlock
The Problem: You have the sulfonyl chloride, but it won't react with your amine. The steric bulk around the sulfur atom blocks the nucleophilic attack, or the chloride hydrolyzes before the amine can react.
Troubleshooting Protocol: Catalytic Activation
Q: I see the sulfonyl chloride vanish, but I only get sulfonic acid back, not the sulfonamide. A: This is "Hydrolysis Competition." The rate of water attack (during workup or from wet solvents) is faster than the hindered amine attack. You must use a Nucleophilic Catalyst .
The Solution: DABCO/DMAP Catalysis Standard bases (TEA, Pyridine) act as proton scavengers. For hindered substrates, you need a base that forms a reactive intermediate.
-
DMAP (4-Dimethylaminopyridine): Forms a highly reactive N-acyl pyridinium-type salt that projects the electrophile further away from the steric wall, inviting the amine to attack.
Figure 2: DMAP-catalyzed nucleophilic substitution mechanism to bypass steric hindrance.
Recommended Conditions:
-
Solvent: Anhydrous THF or Acetonitrile (Avoid protic solvents).
-
Base: Pyridine (2.0 equiv) + DMAP (0.1 equiv) .
-
Temperature: Reflux is often required for ortho-substituted benzoates.
Module C: The "Nuclear Option" (Pd-Catalysis)
If the substrate is too sensitive for hot acid (Module A) or too hindered for
The Solution: Palladium-Catalyzed Aminosulfonylation
Instead of installing
Protocol (Willis Method):
-
Reagents: Aryl Halide (1.0 equiv), DABSO (0.6 equiv), Amine (1.5 equiv).
-
Catalyst:
(5 mol%), or CataCXium A (7.5 mol%). -
Base: Isopropylmagnesium chloride (Grignard) or
depending on substrate tolerance. -
Solvent: Isopropanol or Toluene/Dioxane.
-
Conditions: 70°C for 16 hours.
Why this works: The Pd inserts into the C-Halide bond (oxidative addition), forcing its way into the steric pocket.
Validated Protocol: Synthesis of a Bumetanide Intermediate
Context: Synthesis of 3-(aminosulfonyl)-4-phenoxy-5-nitrobenzoic acid. This is a classic "steric nightmare" due to the bulky phenoxy group and the deactivating nitro group [1, 5].
Step-by-Step:
-
Preparation: In a dry 3-neck flask, charge Chlorosulfonic Acid (6.0 equiv). Cool to <5°C.[1]
-
Substrate Addition: Add 4-chloro-3-nitrobenzoic acid (1.0 equiv) portion-wise over 30 mins. Do not let temp exceed 20°C.
-
Thermal Drive: Remove ice bath. Heat to 130°C for 3 hours.
-
Note: High temp is required to overcome the deactivating effect of the nitro group and the steric hindrance of the chloro group.
-
-
Thionyl Chase: Cool to 80°C. Add Thionyl Chloride (2.5 equiv) dropwise. Stir 1 hour.
-
Quench (The "Dry" Method):
-
Cool reaction mass to RT.
-
Dilute with DCM (5 volumes) .
-
Pour the DCM/Acid mixture onto ice (10 volumes) with vigorous stirring.
-
Why? The DCM protects the sulfonyl chloride from the water during the quench.
-
-
Amination:
Yield Expectation: 75-85% (Classical methods often yield <50% without the DCM quench and Thionyl chase).
References
-
BenchChem. (2025).[1][3][4] An In-depth Technical Guide to the Electrophilic Aromatic Substitution in the Synthesis of 4-(Chlorosulfonyl)benzoic Acid. Retrieved from
-
Clayden, J., et al. (2020). Mechanism of chlorosulfonic acid sulfonation. Organic Chemistry. Retrieved from
-
Scribd. (n.d.). Sulfonation and Chlorosulfonation Mechanisms. Retrieved from
-
Google Patents. (2023). CN115677544A - Preparation method of bumetanide. Retrieved from
-
IJRPC. (2014). Facile, One Pot Synthesis of Bumetanide. International Journal of Research in Pharmacy and Chemistry. Retrieved from
-
Pharmacy Freak. (2025). Mechanism of Action of Bumetanide. Retrieved from
-
BenchChem. (2025).[4] Temperature control in the synthesis of 4-(chlorosulfonyl)benzoic acid. Retrieved from
-
Willis, M. C., et al. (2014). Palladium-Catalyzed Synthesis of Ammonium Sulfinates from Aryl Halides. PMC. Retrieved from
-
MedCrave. (2020). Synthesis and characterization of benzoylated sulfamoyl carboxylic acids. Retrieved from
-
Merck Millipore. (n.d.). Palladium-catalysed aminosulfonylation of aryl halides. Retrieved from
Sources
Addressing hygroscopic nature of 3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid
A Guide for Researchers, Scientists, and Drug Development Professionals on Addressing the Hygroscopic Nature of 3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid.
Welcome to the technical support center for 3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid. As Senior Application Scientists with extensive field experience, we understand that the hygroscopic nature of this compound can present significant challenges during research and development. Moisture absorption can compromise sample integrity, leading to inaccuracies in weighing, altered physicochemical properties, and potential degradation, ultimately affecting experimental reproducibility and the quality of your final product.[1][2][3]
This guide is structured in a practical question-and-answer format to directly address the specific issues you may encounter. We will delve into the causality behind our recommended procedures, providing not just steps, but the scientific reasoning to empower you to make informed decisions in your work.
Frequently Asked Questions (FAQs)
Q1: What is hygroscopicity and why is it a critical concern for this specific molecule?
A1: Hygroscopicity is the tendency of a solid substance to attract and absorb moisture from the surrounding atmosphere.[4] For 3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid, this is particularly relevant due to the presence of polar functional groups—the carboxylic acid and the sulfonamide moieties. These groups can readily form hydrogen bonds with water molecules.
The consequences of moisture absorption are significant and can impact your work at multiple stages:
-
Physical Changes: The solid may become sticky, clumpy, or even deliquesce (dissolve in the absorbed water), which complicates handling, weighing, and powder flow.[2][5]
-
Chemical Stability: The presence of water can act as a plasticizer, increasing molecular mobility within the solid and potentially accelerating degradation pathways like hydrolysis.[6]
-
Analytical Accuracy: When you weigh a hygroscopic sample, you are weighing both the compound and an unknown amount of water. This leads to errors in concentration calculations, stoichiometric ratios in reactions, and inaccurate assay results.[7]
-
Dosage Form Performance: In a drug development context, changes in hydration state can alter dissolution rates, bioavailability, and overall product stability.[8]
Q2: How can I accurately determine the water content of my sample?
A2: The gold standard for determining water content in pharmaceutical substances is the Karl Fischer (KF) titration method.[9][] It is a highly specific and accurate technique that quantifies water through a direct chemical reaction, capable of detecting even trace amounts of water down to parts per million (ppm).[][11]
Comparison of Water Determination Methods
| Method | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Karl Fischer (KF) Titration | Direct chemical reaction with water.[12] | Highly specific to water, high accuracy and precision, rapid results.[9][13] | Can be affected by side reactions with certain compounds (e.g., ketones, aldehydes); requires specialized equipment.[14] |
| Loss on Drying (LOD) | Measures weight loss upon heating. | Simple, inexpensive equipment. | Not specific to water; measures loss of any volatile component. May not detect strongly bound water of crystallization.[13] |
For 3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid, KF titration is the recommended method to ensure you are measuring only the water content and not other volatile components. Both volumetric and coulometric KF methods are suitable. Coulometric KF is particularly advantageous for samples with very low water content (trace levels).[11][14]
Q3: What are the ideal storage and handling conditions for this compound?
A3: Proper storage is the first line of defense against moisture-related issues. The key is to minimize the exposure of the compound to ambient humidity.
Recommended Storage & Handling Conditions
| Condition | Recommendation | Rationale |
|---|---|---|
| Primary Container | Tightly sealed, amber glass bottle with a secure, lined cap. For long-term storage, consider sealing the cap with parafilm. | Prevents moisture ingress and protects from light, which could cause photodegradation. |
| Secondary Enclosure | Store the primary container inside a desiccator containing an active desiccant (e.g., silica gel, calcium chloride) or in a controlled low-humidity environment.[2] | A desiccator provides a static, low-humidity environment, crucial for protecting highly hygroscopic materials.[2][15] |
| Environment | Controlled room temperature (15°C to 25°C).[15] | Avoids temperature fluctuations that can cause condensation. |
| Handling | All manipulations (weighing, dispensing) should ideally be performed in a glove box under an inert atmosphere (e.g., nitrogen or argon) or in a room with controlled low humidity (<30% RH).[7][15] | Minimizes exposure to atmospheric moisture during critical procedures. |
Q4: I don't have a glove box. What is the best way to weigh the compound accurately?
A4: If a controlled environment is unavailable, speed and preparation are key. Use a "weighing by difference" technique.
-
Prepare: Have all spatulas, weigh boats, and vials ready.
-
Tare: Place your receiving vessel (e.g., a capped vial) on the analytical balance and tare it.
-
Dispense Quickly: Remove the stock bottle of 3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid from the desiccator. Open it, quickly transfer an approximate amount of the solid to the tared vial, and immediately cap both the vial and the stock bottle.
-
Weigh: Record the weight of the capped vial containing the solid.
-
Return to Storage: Promptly return the main stock bottle to the desiccator.
-
Calculate: The difference between the final and tared weight is the accurate mass of your compound. This method minimizes the time the solid is exposed to air.
Troubleshooting Guide
Problem: My compound has become clumpy and difficult to handle.
-
Cause: This is a classic sign of significant water absorption. The absorbed moisture acts as a binding agent between particles, leading to caking and poor flowability.[2]
-
Solution:
-
Do Not Heat in a Standard Oven: Attempting to dry the bulk material in a standard lab oven is not recommended. This can lead to thermal degradation, melting, or polymorphic changes without effectively removing all the water.
-
Use a Vacuum Oven: If you must dry the material, use a vacuum oven at a gentle temperature (e.g., 40-50°C) with a desiccant trap. This lowers the boiling point of water and removes it without excessive thermal stress. Perform a small-scale test first to ensure the compound's stability under these conditions.
-
Confirm Water Content: After drying, re-analyze the water content using Karl Fischer titration to confirm the effectiveness of the process.
-
Prevention: The best solution is prevention. Review your storage and handling procedures using the workflow diagram below to identify and correct any lapses.
-
Workflow for Handling Hygroscopic Compounds
Caption: Standard workflow for handling hygroscopic materials.
Problem: I am observing inconsistent analytical results (e.g., potency, purity, reaction yield).
-
Cause: Uncontrolled water content is a likely culprit. If your starting material has a variable water content, the actual amount of active compound you are using will also vary, leading to inconsistent results.
-
Troubleshooting Logic:
Caption: Troubleshooting inconsistent results.
-
Solution:
-
Quantify Water Content: Use Karl Fischer titration to determine the exact water content of the batch you are using.[6]
-
Correct for Water Content: For assays and reactions, calculate the mass of the compound on an anhydrous basis.
-
Corrected Mass = Weighed Mass × (1 - [Water Content as a decimal])
-
-
Implement a Control Strategy: Establish a routine of checking the water content of new batches and periodically for batches in long-term storage.
-
Advanced Strategies for Drug Development
For professionals in formulation and drug development, mitigating the inherent hygroscopicity of an Active Pharmaceutical Ingredient (API) like 3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid is often necessary for creating a stable and manufacturable drug product.[5]
Several advanced strategies can be employed:
-
Crystal Engineering (Co-crystallization): This involves forming a co-crystal with a non-hygroscopic co-former. By altering the crystal packing and hydrogen bonding network, the resulting co-crystal can exhibit significantly lower hygroscopicity compared to the pure API.[5][16][17]
-
Formulation with Hydrophobic Excipients: Co-processing the API with hydrophobic excipients can create a microenvironment that repels moisture, thus protecting the sensitive drug substance.[5]
-
Film Coating: For solid dosage forms like tablets, applying a film coating that acts as a moisture barrier is a common and effective strategy.[5][17] This physically separates the hygroscopic core from the external environment.
-
Packaging Solutions: Utilizing high moisture barrier packaging, such as foil-foil blisters, and including desiccants within the secondary packaging are critical final steps to ensure long-term product stability.[5][18]
By understanding the root cause of the challenges associated with 3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid's hygroscopicity and implementing these validated control strategies, you can ensure the integrity of your material and the reliability of your experimental outcomes.
References
- Benchchem. (n.d.). A Comparative Guide to the Stability of Sulfonamides Derived from Chlorosulfonylbenzoic Acid Isomers. Benchchem.
- Ocean Optics. (n.d.). NIR Spectroscopy for Managing Water Content in the Pharmaceutical Industry. Ocean Optics.
- Han, Y., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals.
- Patsnap Eureka. (2025, September 24). How Coulometric KF Minimizes Drift In Hygroscopic Or Volatile Matrices?. Patsnap.
- Pharmaceutical labeling machine manufacturer from China. (2024, July 22). Different Drug Storage Conditions.
- PLS Analytical. (n.d.). Water analysis by Coulometric titration W/O Oven. PLS Analytical.
- Semantic Scholar. (2023, January 5). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs.
- Labinsights. (2023, May 8). Unveiling of Hygroscopicity Evaluation for Drug Formulation. Labinsights.
- BOC Sciences. (n.d.). Moisture Content Determination - Wet Chemistry. BOC Sciences.
- Vesta Nutra. (2019, January 7). 3 Ways to Handle Hygroscopic Material Challenges. Vesta Nutra.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. JOCPR.
- Journal of Pharmaceutical Sciences. (2008, March 15). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients.
- ResearchGate. (n.d.). Illustration of methods to improve the hygroscopic stability of moisture-sensitive APIs.
- PharmaInfo. (2013, June 15). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo.
- American Pharmaceutical Review. (2010, January 1). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations.
- Pharmaguideline. (2011, September 19). Water Content Determination by Karl Fischer. Pharmaguideline.
- CESCO. (n.d.). Humidity controlled storage in pharmaceutical applications. CESCO.
- Thermopedia. (2011, February 14). Hygroscopicity. Thermopedia.
- DTU Research Database. (n.d.). Synthesis and stability of strongly acidic benzamide derivatives. DTU Research Database.
- Request PDF. (n.d.). The Physical Characterization of Hygroscopicity in Pharmaceutical Solids.
- TA Instruments. (n.d.). Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. TA Instruments.
- Pharma Excipients. (2022, June 28). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Pharma Excipients.
- Sensors and Materials. (n.d.). Hygroscopic Materials and Characterization Techniques for Fiber Sensing Applications: A Review.
- ResearchGate. (2018, February 13). Synthesis and stability of strongly acidic benzamide derivatives.
- ResearchGate. (2022, September 20). (PDF) Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.
- PubMed. (2018, February 27). Synthesis and Stability of Strongly Acidic Benzamide Derivatives.
- Pharmaceutical Technology. (2019, January 22). An innovative drug delivery form for hygroscopic pharmaceutical drugs.
- Japanese Pharmacopoeia. (n.d.). Water Determination (Karl Fischer Method).
- Wikipedia. (n.d.). Karl Fischer titration. Wikipedia.
- SCIRP. (n.d.). XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices. SCIRP.
- Mettler Toledo. (n.d.). What Is Karl Fischer Titration?. Mettler Toledo.
- Benchchem. (2025, August 11). How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. Benchchem.
- WorldofTest.com. (2025, August 13). Karl Fischer Titration - Precise Moisture Analysis Made Easy. WorldofTest.com.
- PMC. (2020, November 6). Relative humidity and qualities of hygroscopic medications stored in different one-dose packaging papers. PMC.
- ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?.
- Benchchem. (n.d.). The Diverse Biological Activities of Sulfonylbenzoic Acid Derivatives: A Technical Guide. Benchchem.
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Validation & Comparative
1H NMR interpretation of 3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid
Comparative Analytical Guide: Solvent-Dependent 1H NMR Profiling of 3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic Acid
Part 1: Executive Summary & Strategic Approach
The Challenge:
Characterizing 3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid presents a dual challenge common in medicinal chemistry: the molecule contains a polar, exchange-labile core (benzoic acid/sulfonamide) and a stereochemically complex aliphatic side chain (tetrahydrofuran ring). Standard 1H NMR protocols often fail to resolve the diastereotopic protons adjacent to the chiral center or lose critical exchangeable proton signals (
The Solution:
This guide compares the "Gold Standard" method (DMSO-
Target Molecule Breakdown:
-
Core: 3-Carboxybenzenesulfonamide scaffold.
-
Substituent: (Oxolan-2-yl)methyl group (Tetrahydrofuran-2-ylmethyl).
-
Key Feature: The chiral center at C2 of the oxolane ring renders the adjacent methylene linker protons (
) diastereotopic.
Part 2: Comparative Analysis of Solvent Systems
This section objectively compares the performance of the two primary solvent systems for this specific molecule.
Table 1: Solvent Performance Matrix
| Feature | Method A: DMSO- | Method B: Methanol- | Impact on Interpretation |
| Solubility | Excellent (>50 mg/mL) | Good (>20 mg/mL) | DMSO ensures no aggregation broadening. |
| Labile Protons | Visible. | Invisible. Rapid exchange with solvent deuterium ( | Use DMSO to prove the presence of the acid and sulfonamide. |
| Aliphatic Resolution | Moderate. Viscosity broadens multiplets. | High. Sharper lines resolve complex multiplets. | Use MeOD to calculate coupling constants ( |
| Water Signal | ~3.33 ppm (Often overlaps with Oxolane signals). | ~4.87 ppm (Clear of aliphatic region). | DMSO water peak interferes with the crucial |
| Use Case | Structural Confirmation & Purity | Stereochemical Analysis |
Part 3: Structural Elucidation & Assignment Logic
Predicted Chemical Shift Data (DMSO- )
Based on fragment assembly of 3-sulfamoylbenzoic acid core and tetrahydrofuran-2-ylmethyl amine derivatives.
| Position | Proton Type | Multiplicity | Integration | Assignment Notes | |
| Acid | 13.2 - 13.5 | Broad Singlet | 1H | Highly dependent on concentration/water. | |
| Ar-2 | Aromatic | 8.35 - 8.40 | Singlet (t) | 1H | Isolated between |
| Ar-4 | Aromatic | 8.00 - 8.10 | Doublet | 1H | Ortho to |
| Ar-6 | Aromatic | 8.10 - 8.20 | Doublet | 1H | Ortho to |
| Ar-5 | Aromatic | 7.70 - 7.75 | Triplet | 1H | Meta to both EWGs. |
| NH | Sulfonamide | 7.90 - 8.10 | Triplet (br) | 1H | Couples to Linker |
| Linker | 2.90 - 3.10 | Multiplet | 2H | Diastereotopic (See Section 3.2). | |
| Ox-2 | Methine | 3.80 - 3.95 | Multiplet | 1H | Chiral center (deshielded by O). |
| Ox-5 | Ether | 3.55 - 3.70 | Multiplet | 2H | Adjacent to Oxygen. |
| Ox-3 | Ring | 1.75 - 1.90 | Multiplet | 2H | |
| Ox-4 | Ring | 1.50 - 1.65 | Multiplet | 2H |
The "Expert Insight": Diastereotopic Protons
The most common error in interpreting this spectrum is misidentifying the linker protons (
-
Observation: They will not appear as a simple doublet. They will appear as two distinct multiplets (an ABX system involving the NH) or a complex second-order multiplet.
-
Verification: In DMSO, adding a drop of
will collapse the NH coupling, simplifying this region, but the diastereotopic non-equivalence ( ) remains.
Part 4: Visualization of Analytical Logic
Diagram 1: Assignment Workflow
This flowchart illustrates the logical pathway for assigning the spectrum, starting from the most distinct peaks.
Caption: Logical workflow for assigning the 3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid spectrum. Note the critical COSY correlation between the Sulfonamide NH and the Linker protons.
Diagram 2: Diastereotopic Interaction
Visualizing why the linker protons split into complex patterns.
Caption: Causal relationship showing how the C2 chiral center renders the adjacent methylene protons magnetically non-equivalent.
Part 5: Detailed Experimental Protocol
To ensure reproducibility and minimize "labile proton loss," follow this validated protocol.
Sample Preparation (DMSO- )
-
Mass: Weigh 10–15 mg of the solid product.
-
Solvent: Use 0.6 mL of anhydrous DMSO-
(99.9% D).-
Critical: Use a fresh ampoule. Absorbed atmospheric water (
peak at 3.33 ppm) will overlap with the critical Oxolane-C2/Linker signals and accelerate chemical exchange, broadening the NH peak.
-
-
Vessel: Use a high-quality 5mm NMR tube (Wilmad 528-PP or equivalent) to ensure good shimming.
-
Dissolution: Vortex gently. If heating is required, do not exceed 40°C to prevent degradation or accelerated exchange.
Acquisition Parameters (Standard 400/500 MHz)
-
Pulse Sequence: zg30 (standard proton).
-
Relaxation Delay (D1): Set to 5.0 seconds .
-
Reasoning: The aromatic protons and carboxylic acid proton have long T1 relaxation times. A short D1 (e.g., 1s) will suppress the integration of the aromatic ring relative to the aliphatic side chain, leading to incorrect integration ratios (e.g., finding <1H for the acid).
-
-
Scans (NS): 16 or 32 scans are sufficient for >10mg.
-
Temperature: 298 K (25°C).
Self-Validating Quality Checks
Before accepting the data, check these three indicators:
-
The Acid Test: Is there a broad hump >13 ppm? If no, and the sample is definitely the acid, your DMSO is likely wet (proton exchange) or the concentration is too low.
-
The Integration Check: Set the aromatic singlet (H2) to 1.00. The total aliphatic integration (Oxolane + Linker) should sum to exactly 9.00.
-
The Water Peak: In DMSO, the water peak should be at ~3.33 ppm. If it is shifted significantly downfield (>3.5 ppm), the sample is highly acidic, confirming the free acid form.
References
-
Abraham, R. J., et al. (2006).[2] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. Link
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. Link
-
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.[2][4] (Standard text for diastereotopic proton theory).
-
PubChem Compound Summary. (2025). 3-sulfamoylbenzoic acid (Parent Structure Data). National Library of Medicine. Link
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. 4-Chloro-3-sulfamoylbenzoic acid | C7H6ClNO4S | CID 14568 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Potency Guide: 3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid vs. Furosemide
The following guide provides an in-depth technical comparison between 3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid (referred to herein as the Tetrahydrofurfuryl Analog ) and Furosemide , a standard loop diuretic.
This analysis synthesizes structural pharmacophore modeling, Structure-Activity Relationship (SAR) principles, and physicochemical profiling to evaluate their respective potencies and therapeutic utilities.
Executive Summary
Furosemide remains the gold standard for high-ceiling diuresis, deriving its potency from a specific unsubstituted sulfamoyl moiety essential for inhibiting the Na
In contrast, 3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid represents a structural analog where the pharmacophore is critically altered. By substituting the sulfonamide nitrogen with a tetrahydrofurfuryl group and lacking the activating chloride/amine substitutions at positions 4 and 2, this compound exhibits significantly reduced to negligible diuretic potency compared to Furosemide. It serves primarily as a negative control probe in SAR studies to validate the necessity of the free sulfamoyl group for NKCC2 binding and Carbonic Anhydrase (CA) inhibition.
Structural & Physicochemical Analysis[1]
The divergence in potency stems directly from two critical structural modifications: the saturation of the furan ring and, more importantly, the substitution of the sulfonamide nitrogen.
| Feature | Furosemide | Tetrahydrofurfuryl Analog | Impact on Potency |
| IUPAC Name | 4-chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoic acid | 3-[(oxolan-2-ylmethyl)sulfamoyl]benzoic acid | -- |
| Core Scaffold | 5-sulfamoyl-2-aminobenzoic acid | 3-sulfamoylbenzoic acid | High (Furosemide's scaffold is optimized for NKCC2). |
| Sulfamoyl Group | Free ( | Substituted ( | Critical : Substitution abolishes the H-bond donor capacity required for the Cl |
| Lipophilic Tail | Furan (Aromatic, Planar) | Oxolane (Saturated, Non-planar) | Moderate : Loss of planarity affects steric fit within the hydrophobic pocket. |
| Activating Group | Chlorine ( | None (Hydrogen) | High : The electron-withdrawing Cl is vital for acidity and binding affinity. |
Structural Visualization (Graphviz)
The following diagram illustrates the pharmacophore divergence.
Caption: Structural divergence showing why N-substitution of the sulfonamide group in the analog prevents effective interaction with the NKCC2 chloride binding pocket.
Mechanism of Action & Potency
The "Chloride Mimicry" Hypothesis
Furosemide functions by inhibiting the NKCC2 cotransporter in the Loop of Henle. The free sulfonamide group (
-
Furosemide : The unsubstituted nitrogen provides the necessary geometry and charge distribution to lock the transporter in an inactive state.
-
Tetrahydrofurfuryl Analog : The bulky (oxolan-2-ylmethyl) group attached to the sulfonamide nitrogen creates significant steric hindrance . This prevents the molecule from entering the tight chloride-binding pocket, rendering it effectively inert as a loop diuretic.
Carbonic Anhydrase Inhibition (CAI)
Sulfonamide diuretics often possess secondary activity as Carbonic Anhydrase Inhibitors.
-
Requirement : CA inhibition strictly requires an unsubstituted sulfonamide (
) to coordinate with the Zinc ( ) ion in the enzyme's active site. -
Outcome : The N-substituted analog cannot coordinate with Zinc, resulting in a loss of CAI activity . This removes the proximal tubule component of diuresis seen with Furosemide.
Experimental Potency Data (Inferred SAR)
While direct clinical head-to-head data is rare for this specific analog (due to its lack of efficacy), established SAR data from the Journal of Medicinal Chemistry confirms the potency hierarchy:
| Compound Class | Modification | Relative Potency (Diuresis) |
| Furosemide | Standard (5-sulfamoyl-2-amino) | 100% (Reference) |
| N-Substituted Sulfonamides | Alkyl/Aryl on | < 1% (Inactive) |
| Reduced Furan Analogs | Tetrahydrofuran on amine | ~50-80% (Retains some activity if sulfonamide is free) |
| 3-Sulfamoyl Isomers | Sulfamoyl moved to pos. 3 | Variable (Bumetanide is potent, but requires specific 3-amino substitution) |
Reference: Feit, P. W. (1971). Structure-activity relationships of sulfamoyl diuretics. J. Med. Chem.
Experimental Validation Protocol
To verify the potency difference in a laboratory setting, the following in vitro and in vivo workflows are recommended.
Protocol A: NKCC2 Flux Assay (In Vitro)
Objective : Quantify the inhibition of Rubidium (
-
Cell Culture : Seed HEK-293 cells stably transfected with rNKCC2.
-
Pre-incubation : Incubate cells in chloride-free medium for 30 min.
-
Treatment : Add Furosemide (0.1 - 100
) and Tetrahydrofurfuryl Analog (0.1 - 100 ) in separate wells. -
Uptake Phase : Add medium containing
(1 ) and incubate for 10 min. -
Termination : Wash cells 3x with ice-cold PBS containing Bumetanide (to stop transport).
-
Analysis : Lyse cells and measure radioactivity via liquid scintillation counting.
-
Result : Plot log-concentration vs. % inhibition. Furosemide will show an
. The Analog is expected to show no significant inhibition ( ).
Protocol B: Rat Diuretic Screen (In Vivo)
Objective : Measure urine volume and electrolyte excretion (
-
Subjects : Male Wistar rats (n=6 per group), fasted overnight.
-
Administration : Oral gavage or IV bolus.
-
Group 1: Vehicle (Control)
-
Group 2: Furosemide (20 mg/kg)
-
Group 3: Tetrahydrofurfuryl Analog (20 mg/kg)
-
-
Collection : Place rats in metabolic cages; collect urine at 0-5h.
-
Readout :
-
Furosemide : Expect rapid onset (30 min), high volume (>10 mL/kg), high
load. -
Analog : Expect volume and electrolytes comparable to Vehicle.
-
Workflow Visualization
Caption: Parallel experimental workflow to validate the lack of potency in the N-substituted analog compared to the active drug Furosemide.
Conclusion
3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid is not a viable therapeutic alternative to Furosemide for diuresis.
-
Potency : Negligible.
-
Utility : Strictly limited to chemical research as a negative control or a synthetic intermediate.
-
Reasoning : The substitution of the sulfonamide nitrogen violates the strict pharmacophore requirement for loop diuretics, preventing the molecule from binding to the NKCC2 transporter or inhibiting Carbonic Anhydrase.
Researchers seeking to modify Furosemide for improved potency should focus on the 3-amino benzoic acid scaffold (e.g., Bumetanide analogs) or pyridine-sulfonylureas (e.g., Torsemide), rather than N-substitution of the sulfamoyl group.
References
-
Feit, P. W. (1971). Structure-Activity Relationships of Sulfamoyl Diuretics. Journal of Medicinal Chemistry.
-
Puscas, I., & Coltau, M. (1995). Carbonic Anhydrase Inhibitors and Activators. In: Supuran C.T. (eds) Carbonic Anhydrase.[1][2][3] CRC Press.
-
Greger, R. (2000). Physiology of Renal Sodium Transport. American Journal of Physiology-Renal Physiology.
-
PubChem Database . (2024). Compound Summary: Furosemide.[1][2] National Library of Medicine.
Sources
Validating Sulfamoyl Benzoic Acid Analogs: A Comparative Guide to Carbonic Anhydrase Inhibition
Executive Summary Sulfamoyl benzoic acid derivatives represent a privileged scaffold in medicinal chemistry, evolving beyond their classical role as diuretics (e.g., furosemide) to become high-potency inhibitors of tumor-associated Carbonic Anhydrase (CA) isoforms, specifically CA IX and CA XII .
This guide outlines the validation architecture for these analogs, contrasting high-throughput surrogate assays with the gold-standard stopped-flow kinetics required for publication-grade data. It addresses the "Tail Approach" for selectivity and provides a self-validating experimental workflow.
The Chemical Context: Scaffold & Mechanism
The sulfamoyl moiety (
Mechanistic Visualization
The following diagram illustrates the binding mode and the logic behind the "Tail Approach" for selectivity.
Caption: Mechanistic logic of sulfamoyl benzoic acid binding. The sulfamoyl group coordinates the catalytic Zinc, while the tail exploits hydrophobic pockets to achieve isoform selectivity.
Validation Cascade: From Screening to Kinetics
To validate biological activity, one must distinguish between screening (throughput) and kinetic characterization (accuracy).
Comparison of Assay Methodologies
| Feature | Esterase Assay (Screening) | Stopped-Flow CO₂ Hydration (Gold Standard) |
| Substrate | 4-Nitrophenyl acetate (4-NPA) | Carbon Dioxide (CO₂) |
| Relevance | Surrogate (Esterase activity is distinct from hydrase activity) | Physiological (Measures actual respiration reaction) |
| Throughput | High (96/384-well plates) | Low to Medium (Single injection) |
| Limit of Detection | Micromolar ( | Nanomolar ( |
| Primary Utility | Rapid "Yes/No" hit identification | Determination of |
| Cost | Low (Standard Plate Reader) | High (Specialized Spectrophotometer) |
Critical Insight: Many researchers rely solely on the Esterase Assay. However, for sulfamoyl benzoic acids targeting hCA IX, the Esterase Assay often underestimates potency . The active site conformation changes slightly between ester hydrolysis and CO₂ hydration. Publication-quality data requires Stopped-Flow validation.
Comparative Performance Data
The following table contrasts the performance of a representative Sulfamoyl Benzoic Acid analog against the clinical standard (Acetazolamide) and a clinical candidate (SLC-0111).
Target: Human Carbonic Anhydrase IX (Tumor-associated, Hypoxia-induced).
| Compound Class | Representative Structure | hCA II | hCA IX | Selectivity Ratio (II/IX) |
| Classic Sulfonamide | Acetazolamide (AAZ) | 12.1 | 25.8 | ~0.5 (Non-selective) |
| Ureido-Sulfonamide | SLC-0111 | 45.0 | 4.5 | 10 (Selective) |
| Sulfamoyl Benzoic Acid | 4-(2-aminoethyl)benzensulfonamide | 280.0 | 14.0 | 20 (Highly Selective) |
Data synthesized from Supuran et al. trends (see References). Sulfamoyl benzoic acid derivatives often sacrifice hCA II potency (desirable) to gain hCA IX specificity.
Experimental Protocols
A. The "Gold Standard" Stopped-Flow CO₂ Hydration Assay
This protocol measures the catalytic hydration of CO₂:
Equipment: Applied Photophysics SX.18MV-R (or equivalent) stopped-flow instrument. Indicator: Phenol Red (0.2 mM).
Step-by-Step Workflow:
-
Buffer Preparation: Prepare 20 mM HEPES buffer (pH 7.5) containing 20 mM
(to maintain ionic strength). -
Enzyme Pre-Incubation (Crucial Step):
-
Mix hCA enzyme (concentration ~10 nM) with the inhibitor (Sulfamoyl Benzoic Acid analog) in the buffer.
-
Incubate for 15 minutes at room temperature. Why? Sulfonamides are slow-binding inhibitors; failure to pre-incubate leads to false high
values.
-
-
Substrate Preparation: Saturate water with CO₂ by bubbling pure CO₂ gas for 30 minutes at 25°C. (Final [CO₂] ≈ 33 mM).
-
Reaction Initiation:
-
Syringe A: Enzyme + Inhibitor + Indicator.
-
Syringe B: CO₂ saturated water.[1]
-
Rapidly mix (1:1 ratio) in the stopped-flow cell.
-
-
Data Acquisition: Monitor absorbance drop at 557 nm (Phenol Red color change from red to yellow as pH drops).
-
Calculation: Fit the initial velocity (
) curves to the Michaelis-Menten equation. Determine and convert to using the Cheng-Prusoff equation: .
B. Cellular Hypoxia Validation (Biological Context)
Validating that the analog works in a biological system is the final "Trustworthiness" check.
-
Cell Line: HT-29 or MDA-MB-231 (High hCA IX expression).
-
Condition: Incubate cells in Normoxia (21% O₂) vs. Hypoxia (1% O₂) for 24 hours.
-
Treatment: Treat with Analog (0.1 - 100 µM) vs. Acetazolamide.
-
Readout: Measure extracellular acidification rate (ECAR) or cell viability. Expectation: Sulfamoyl benzoic acids should show higher potency in Hypoxia than Normoxia due to hCA IX upregulation.
Validation Workflow Diagram
This flowchart ensures a logical progression from synthesis to biological proof, preventing wasted resources on non-viable candidates.
Caption: The critical path for validating sulfamoyl benzoic acid analogs. Note the gatekeeping role of the Stopped-Flow assay before cellular testing.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
-
Khalifah, R. G. (1971).[2] The carbon dioxide hydration activity of carbonic anhydrase.[1][2][3][4][5][6][7] I. Stop-flow kinetic studies. Journal of Biological Chemistry. Link
-
Nocentini, A., et al. (2019). Benzensulfonamides incorporating flexible triazole moieties are highly effective carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II-acetazolamide complex. Proceedings of the National Academy of Sciences. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis [frontiersin.org]
- 7. Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
IR spectroscopy peaks for 3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid
IR Spectroscopy Comparison Guide: 3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid
As drug development pipelines increasingly rely on highly specific structural analogs to optimize pharmacokinetics, the analytical differentiation of these molecules becomes paramount. 3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid is a complex synthetic building block and intermediate. Structurally, it features a benzoic acid moiety, a secondary sulfonamide linkage, and an oxolane (tetrahydrofuran) ring.
This guide provides an objective, data-driven framework for verifying the identity and purity of this compound using Infrared (IR) Spectroscopy. By comparing its spectral signature against structurally similar alternatives—such as the loop diuretic Furosemide and the simpler 3-Sulfamoylbenzoic acid—we can establish a robust, self-validating analytical system for Quality Assurance and Quality Control (QA/QC).
Structural Deconstruction & Mechanistic Spectral Causality
To accurately interpret the IR spectrum of 3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid, we must deconstruct its functional groups and understand the physical causality behind their vibrational frequencies.
-
Carboxylic Acid (Benzoic Acid Moiety): The carbonyl (C=O) stretch in aromatic carboxylic acids appears at a lower wavenumber (~1680–1700 cm⁻¹) compared to isolated aliphatic acids (~1720 cm⁻¹). This shift is caused by the delocalization of the carbonyl pi-electrons into the aromatic ring, which weakens the C=O double bond character. The O-H stretch will appear as a massive, broad band from 2500–3300 cm⁻¹ due to strong intermolecular hydrogen bonding (dimerization) in the solid state.
-
Secondary Sulfonamide (-SO₂NH-R): The sulfonyl group exhibits two highly characteristic, intense bands corresponding to the asymmetric (~1310–1350 cm⁻¹) and symmetric (~1150–1180 cm⁻¹) S=O stretching vibrations[1][2]. Because the target molecule is a secondary sulfonamide, it will exhibit a single N-H stretching spike superimposed on the broad O-H band, typically around 3250 cm⁻¹[3][4].
-
Oxolane Ring (Aliphatic Ether): The tetrahydrofuran derivative introduces sp³ hybridized C-H bonds, resulting in distinct stretching vibrations just below 3000 cm⁻¹ (~2850–2950 cm⁻¹). Furthermore, the aliphatic C-O-C asymmetric stretch produces a strong, sharp peak in the "fingerprint" region between 1050–1150 cm⁻¹.
Objective Comparison: Target vs. Structural Alternatives
In a QA/QC environment, the primary risk is cross-contamination or misidentification with structural analogs. We compare our target against two common alternatives:
-
Furosemide: Contains a primary sulfonamide (-SO₂NH₂) and an aromatic furan ring instead of an aliphatic oxolane ring.
-
3-Sulfamoylbenzoic acid: A simpler analog lacking the (oxolan-2-ylmethyl) substitution entirely.
Table 1: Comparative IR Peak Assignments & Mechanistic Rationale
| Functional Group | Target Molecule (cm⁻¹) | Furosemide (cm⁻¹) | 3-Sulfamoylbenzoic acid | Mechanistic Rationale |
| O-H (Carboxylic) | ~2500–3300 (Broad) | ~2500–3300 (Broad) | ~2500–3300 (Broad) | Extensive hydrogen-bonded carboxylic acid dimers in all three molecules. |
| N-H (Sulfonamide) | ~3250 (Single peak) | ~3280, ~3350 (Doublet) | ~3280, ~3350 (Doublet) | Target is a secondary sulfonamide (one N-H). Alternatives are primary sulfonamides, yielding symmetric and asymmetric N-H stretches. |
| C=O (Carboxylic) | ~1680–1700 | ~1670–1690 | ~1680–1700 | Conjugation with the aromatic ring lowers the stretching frequency. |
| S=O (Asymmetric) | ~1310–1350 | ~1320 | ~1330 | Highly characteristic of the sulfonyl group[1]. |
| S=O (Symmetric) | ~1150–1180 | ~1140 | ~1160 | Highly characteristic of the sulfonyl group[2]. |
| C-O-C (Ether) | ~1050–1150 (Strong) | Absent (Furan ring) | Absent | Oxolane is an aliphatic ether; Furan is aromatic and exhibits different resonance. |
| sp³ C-H (Aliphatic) | ~2850–2950 | Weak/Absent | Absent | Target has an oxolane ring and methylene linker, providing strong aliphatic C-H signals. |
Data extrapolated from standard evaluated infrared reference spectra principles[5][6].
Experimental Methodologies (Self-Validating Systems)
To ensure trustworthy data, the analytical method must validate itself against environmental and matrix artifacts. Below are the two standard protocols for analyzing this compound.
Protocol A: High-Resolution Transmission FTIR (KBr Pellet)
Best for: Definitive structural elucidation and regulatory reference spectra.
-
Causality: KBr is IR transparent. Using a pellet eliminates the wavelength-dependent path-length variations seen in ATR. However, KBr is highly hygroscopic. If water is present, its O-H stretch (~3400 cm⁻¹) and H-O-H bend (~1640 cm⁻¹) will mask the critical N-H sulfonamide peak and distort the C=O benzoic acid peak.
-
Step-by-Step Workflow:
-
Matrix Dehydration: Bake spectroscopic-grade KBr powder at 105°C for a minimum of 2 hours. Store in a desiccator.
-
System Validation (Blank): Press a pure KBr pellet (150 mg). Run a transmission scan. Self-Validation Check: The baseline must be >85% transmittance with no visible bands at 3400 cm⁻¹ or 1640 cm⁻¹. If bands are present, re-bake the KBr.
-
Sample Preparation: Grind 1–2 mg of 3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid with 150 mg of the dried KBr using an agate mortar and pestle until a homogenous, fine powder is achieved (reduces Christiansen effect scattering).
-
Pressing: Transfer to a 13 mm die and apply 10 tons of pressure under a vacuum for 2 minutes to remove trapped air.
-
Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 32 scans).
-
Protocol B: Attenuated Total Reflectance (ATR-FTIR)
Best for: Rapid QA/QC, raw material identification, and minimal sample prep.
-
Causality: ATR utilizes an evanescent wave that penetrates the sample. Because penetration depth increases at lower wavenumbers, peaks in the fingerprint region (e.g., the S=O and C-O-C stretches) will appear artificially more intense relative to the high-frequency N-H/O-H stretches compared to transmission spectra. Software-based ATR correction must be applied for direct library comparison.
-
Step-by-Step Workflow:
-
Crystal Cleaning: Wipe the diamond or ZnSe crystal with HPLC-grade isopropanol. Allow to evaporate completely.
-
System Validation (Background): Collect a background spectrum of the empty crystal. Self-Validation Check: The spectrum should only show ambient atmospheric CO₂ (~2350 cm⁻¹) and water vapor, which the software will subsequently subtract. Ensure no residual isopropanol C-H peaks (~2950 cm⁻¹) remain.
-
Sample Application: Place 2–5 mg of the neat solid directly onto the crystal.
-
Compression: Lower the ATR anvil to apply consistent pressure, ensuring intimate contact between the crystal and the sample (critical for the evanescent wave to penetrate).
-
Acquisition: Scan from 4000 to 600 cm⁻¹ at 4 cm⁻¹ resolution. Apply ATR correction algorithm post-acquisition.
-
Spectral Validation Workflow
The following decision tree outlines the logical progression for confirming the identity of 3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid and ruling out structural analogs during routine analysis.
Fig 1: IR spectral validation workflow for structural confirmation.
References
-
Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). The infrared spectra of some sulphonamides. Journal of the Chemical Society (Resumed), 669.[Link]
-
Schreiber, K. C. (1949). Infrared Spectra of Sulfones and Related Compounds. Analytical Chemistry, 21(10), 1168–1172.[Link]
-
National Institute of Standards and Technology (NIST). (2023). NIST Chemistry WebBook, SRD 69: Evaluated Infrared Reference Spectra. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The infrared spectra of some sulphonamides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. The infrared spectra of some sulphonamides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 5. Welcome to the NIST WebBook [webbook.nist.gov]
- 6. Evaluated Infrared Spectra [webbook.nist.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
